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N-methylcarbamate piperidine fragments in medicinal chemistry

An In-depth Technical Guide to N-methylcarbamate Piperidine Fragments in Medicinal Chemistry Introduction: The Convergence of Privileged Scaffolds In the landscape of modern drug discovery, the strategic combination of w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-methylcarbamate Piperidine Fragments in Medicinal Chemistry

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The N-methylcarbamate piperidine core is a quintessential example of this approach, merging two moieties of profound medicinal significance. This guide provides a technical exploration of this scaffold, from its synthesis and mechanistic underpinnings to its application in the development of novel therapeutics, with a particular focus on neurodegenerative diseases.

The Piperidine Scaffold: A Ubiquitous Heterocycle

The piperidine ring is one of the most prevalent heterocyclic systems in pharmaceuticals, recognized as a "privileged scaffold" for its frequent appearance in clinically successful drugs.[1][2][3][4][5] Its conformational flexibility, chemical stability, and ability to present substituents in precise three-dimensional vectors make it an invaluable building block for targeting a vast array of biological receptors and enzymes.[1][2] The presence of the piperidine motif often enhances a molecule's druggability by improving its pharmacokinetic properties, such as membrane permeability and metabolic stability, while potentially reducing toxicity.[2]

The N-methylcarbamate Moiety: A Versatile Pharmacophore

The carbamate group, an amide-ester hybrid, is another key structural motif in medicinal chemistry.[6][7] Its chemical and proteolytic stability, coupled with its ability to act as a peptide bond surrogate, allows it to readily penetrate cell membranes.[6][7] The N-methylcarbamate functionality, in particular, is renowned for its role as a mechanism-based inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE).[6][8] This "warhead" functionality allows for the formation of a transient covalent bond with the target enzyme, leading to prolonged but not permanent inhibition.

Synergy: The N-methylcarbamate Piperidine Core

The fusion of the N-methylcarbamate group with the piperidine scaffold creates a versatile platform for developing multi-target-directed ligands (MTDLs).[8] This is particularly relevant in complex multifactorial diseases like Alzheimer's disease (AD), where simultaneously modulating multiple pathological pathways is a promising therapeutic strategy.[8][9] The piperidine moiety can serve as a central scaffold to position the reactive carbamate group correctly within an enzyme's active site while also allowing for the addition of other pharmacophoric elements to engage with secondary targets or binding pockets.[9][10]

Synthetic Strategies

The synthesis of N-methylcarbamate piperidine derivatives is typically achieved through straightforward and scalable chemical reactions, making the scaffold attractive for library synthesis and lead optimization campaigns.

General Synthetic Routes

A common and efficient approach involves a two-step process. The first step is the formation of the carbamate on the piperidine ring, followed by the substitution of the piperidine nitrogen. This can be achieved by reacting a substituted piperidin-4-ol with an N-methylcarbamoyl chloride in the presence of a base to form the piperidinyl N-methylcarbamate intermediate. Subsequent N-alkylation or N-arylation with a suitable halide under basic conditions yields the final target compound. An efficient route for the synthesis of methyl piperidine-4-yl-carbamate has been developed involving the reductive amination of 1-benzylpiperidin-4-one.[11]

G General Synthetic Scheme for N-methylcarbamate Piperidine Derivatives cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: N-Substitution Piperidinol Substituted Piperidin-4-ol Intermediate Piperidinyl N-methylcarbamate Piperidinol->Intermediate  Base (e.g., NaH) Carbamoyl_chloride N-Methylcarbamoyl chloride Carbamoyl_chloride->Intermediate Final_Product N-substituted N-methylcarbamate piperidine Intermediate->Final_Product  R-X (Alkyl/Aryl halide)  Base (e.g., K2CO3)

Caption: A generalized two-step synthetic route to N-substituted piperidine carbamates.

Key Reactions and Reagents
  • Carbamate Formation: The use of reagents like p-nitrophenyl chloroformate followed by reaction with an amine is a common method for carbamate synthesis.[7] Alternatively, a one-pot synthesis can be achieved from primary amines, CO2, and an alkyl halide.[7]

  • N-Substitution: Reductive amination is a powerful tool for introducing substituents onto the piperidine nitrogen.[11] Standard alkylation with alkyl halides in the presence of a non-nucleophilic base is also widely employed.

Example Synthesis Protocol: Synthesis of 1-Aryl-piperidine-2,6-dione

This protocol describes a green chemistry approach to a related piperidine core structure, illustrating the fundamental reactions involved.

  • In a round-bottom flask, combine Glutaric acid (0.01 mol) and Thionyl chloride (SOCl2, 0.02 mol).

  • Warm the reaction mixture for 2 hours to form the acid chloride intermediate.

  • Add the desired primary amine (0.01 mol) to the flask.

  • Reflux the reaction mixture for 1 hour.[12]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cooled water.

  • Wash the resulting solid product with a 1:1 HCl solution to remove any unreacted amine.[12]

  • Filter the solid product and recrystallize it from aqueous ethanol to yield the purified piperidine-2,6-dione derivative.[12]

Mechanism of Action and Biological Targets

The N-methylcarbamate piperidine scaffold has been extensively explored for its ability to modulate key enzymes implicated in neurodegenerative disorders, primarily through a multi-target-directed ligand (MTDL) approach.[8]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A primary target for this class of compounds is the inhibition of cholinesterases (AChE and BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[13] In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission by inhibiting these enzymes provides symptomatic relief.[9][14]

N-methylcarbamate inhibitors function as "pseudo-irreversible" or "covalent" inhibitors.[8][15] The mechanism involves the carbamate moiety being attacked by a catalytic serine residue in the active site of the cholinesterase enzyme. This forms a transient covalent carbamoylated enzyme intermediate.[6][8] This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine.[6] This slow regeneration of the active enzyme leads to a sustained period of inhibition.[16]

G Mechanism of Acetylcholinesterase (AChE) Inhibition by Carbamates AChE Active AChE (with Serine-OH) Carbamate N-methylcarbamate Inhibitor Michaelis_Complex Enzyme-Inhibitor Michaelis Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Michaelis_Complex->Carbamoylated_AChE  Carbamoylation of  Serine residue Regenerated_AChE Active AChE Carbamoylated_AChE->Regenerated_AChE  Slow Hydrolysis  (Decarbamoylation) AChECarbamate AChECarbamate AChECarbamate->Michaelis_Complex  Binding

Caption: The pseudo-irreversible inhibition of AChE via carbamoylation of the active site serine.

Interestingly, some N-alkylpiperidine carbamates have been shown to be reversible, non-time-dependent inhibitors despite the presence of the carbamate group, indicating that the precise binding mode and orientation determine the mechanism of action.[10][17]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are another important class of enzymes targeted by N-methylcarbamate piperidine derivatives. MAO-B, in particular, is involved in the degradation of dopamine and its activity increases in the aging brain, contributing to oxidative stress and neurodegeneration.[13] Inhibition of MAO-B can therefore have neuroprotective effects.[8][17]

Multi-Target-Directed Ligand (MTDL) Approach

The true strength of the N-methylcarbamate piperidine scaffold lies in its capacity for polypharmacology. A single molecule can be designed to inhibit AChE, BChE, and MAO-B simultaneously.[8][9] This MTDL strategy is highly advantageous for complex diseases like AD, as it can address multiple facets of the disease pathology, including neurotransmitter depletion, oxidative stress, and potentially even amyloid-beta (Aβ) aggregation.[8][9][17]

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the inhibitory potency and selectivity of N-methylcarbamate piperidine derivatives. These studies provide crucial insights into the molecular features required for effective interaction with their biological targets.

Substitutions on the Piperidine Ring

The nature and position of substituents on the piperidine ring are critical. For instance, in a series of ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives, replacing the xanthone ring with different benzopyran scaffolds led to compounds with nanomolar to sub-nanomolar AChE inhibitory activity.[15]

Modifications of the N-Alkyl/Aryl Group

The substituent on the piperidine nitrogen plays a pivotal role in directing the molecule's activity and selectivity.

  • Cholinesterase Inhibition : Structures bearing an N-benzyl moiety have been shown to be superior cholinesterase inhibitors.[8] The benzyl group can engage in favorable pi-pi stacking interactions within the active site of AChE.[9][10]

  • MAO-B Inhibition : A terminal alkyne group, such as in an N-propargyl substituent, is essential for potent and often irreversible inhibition of MAO-B.[8][17]

Table 1: Structure-Activity Relationship (SAR) Summary of Selected N-Alkylpiperidine Carbamates

N-Substituent Key Structural Feature Primary Target(s) Mechanism Reference
N-benzyl Aromatic Ring AChE / BChE Reversible [8][17]
N-propargyl Terminal Alkyne MAO-B Irreversible [8][17]

| N-alkyl | Aliphatic Chain | BChE | Reversible |[8][17] |

Applications in Drug Discovery: Alzheimer's Disease

The complex pathophysiology of Alzheimer's disease (AD) makes it an ideal candidate for the MTDL approach afforded by N-methylcarbamate piperidine derivatives.[9]

Rationale for Targeting Cholinesterases and MAO in AD

The progression of AD is associated with a decline in acetylcholine levels and increased MAO-B activity, leading to cognitive deficits and increased oxidative stress.[13] Simultaneously inhibiting cholinesterases and MAO-B can therefore provide both symptomatic relief and potentially disease-modifying neuroprotective effects.[8][9]

Promising N-methylcarbamate Piperidine Derivatives

Several compounds from this class have emerged as promising anti-AD drug candidates.[9][17]

Table 2: Inhibitory Activities of Promising N-methylcarbamate Piperidine Derivatives

Compound Target(s) IC₅₀ (µM) Key Features Reference
Compound 10 AChE, BChE, MAO-B 7.31 (AChE), 0.56 (BChE), 26.1 (MAO-B) Multi-target inhibitor, BBB permeable [9][17]
Compound 13 BChE 0.06 Selective BChE inhibitor [17]
Compound 16 MAO-B 0.18 Selective and irreversible MAO-B inhibitor [17]

| Compound 22 | AChE, BChE | 2.25 (AChE), 0.81 (BChE) | Dual cholinesterase inhibitor |[17] |

Neuroprotective Effects Beyond Enzyme Inhibition

Beyond their primary enzyme inhibitory activities, some of these compounds exhibit additional neuroprotective properties. For example, certain derivatives have been shown to prevent amyloid-beta (Aβ₁₋₄₂) induced neuronal cell death and inhibit Aβ aggregation.[9][17] This highlights the truly multi-faceted therapeutic potential of this scaffold.

Pharmacokinetic Profile

For any CNS-active drug candidate, a suitable pharmacokinetic profile, including the ability to cross the blood-brain barrier (BBB), is paramount.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The study of a drug's ADME properties is crucial for its development.[18] N-methylcarbamate piperidine derivatives are often designed to be lipophilic to facilitate BBB penetration.[19]

  • Metabolism: Like many pharmaceuticals, these compounds are subject to metabolism by the cytochrome P450 (CYP) enzyme system in the liver.[19][20] Phase I oxidation is a common metabolic pathway. For one piperidine analog, the major metabolite was identified as a tetrahydropyridine product resulting from CYP3A4-mediated oxidation.[19] Understanding these metabolic pathways is critical, as metabolites can be inactive, active, or even toxic.[18]

Blood-Brain Barrier Permeability

Promising N-alkylpiperidine carbamates have been predicted or shown to be capable of crossing the BBB.[17][21] This is a critical feature for treating neurodegenerative diseases. Additionally, these lead compounds have demonstrated low cytotoxicity in neuronal and liver cell lines, indicating a favorable preliminary safety profile.[10][17]

Table 3: Preclinical Pharmacokinetic Parameters for MNP001 (a piperidine analog)

Parameter Value Implication Reference
Log P > 4 High lipophilicity, aids in membrane crossing [19]
Aqueous Solubility Low in intestinal fluid May lead to low oral bioavailability [19]
Plasma Protein Binding High Affects the free drug concentration [19]
Oral Bioavailability (rat) Low but pharmacologically relevant Sufficient exposure for therapeutic effect [19]

| Major Metabolism | CYP3A4-mediated oxidation | Identifies key metabolizing enzyme |[19] |

Analytical Methodologies

Robust and sensitive analytical methods are essential for the quantification of N-methylcarbamate piperidine derivatives in various matrices, from synthetic reaction mixtures to biological samples.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of N-methylcarbamates, which can be thermally unstable and thus challenging for Gas Chromatography (GC).[22][23]

A widely adopted technique is reversed-phase HPLC coupled with post-column derivatization and fluorescence detection (HPLC-FLD), often based on U.S. EPA Method 531.1.[22][23] This method offers excellent sensitivity and selectivity. The process involves hydrolyzing the carbamate with a strong base to cleave off methylamine, which is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[22][24]

G Analytical Workflow for N-methylcarbamate Piperidines Sample_Prep Sample Preparation (e.g., QuEChERS for food matrices) HPLC_Separation HPLC Separation (Reversed-phase column) Sample_Prep->HPLC_Separation Post_Column_Derivatization Post-Column Derivatization (Hydrolysis & Reaction with OPA) HPLC_Separation->Post_Column_Derivatization Fluorescence_Detection Fluorescence Detection (Ex: ~330 nm, Em: ~450 nm) Post_Column_Derivatization->Fluorescence_Detection Data_Analysis Data Analysis (Quantification) Fluorescence_Detection->Data_Analysis

Caption: Standard workflow for the analysis of N-methylcarbamates using HPLC-FLD.

A Standard HPLC-FLD Protocol

The following protocol is based on established methods for carbamate analysis in food and water matrices.

  • Sample Preparation (QuEChERS Method):

    • Homogenize 15 g of the sample and place it in a 50 mL centrifuge tube.[24]

    • Add 15 mL of 1% Acetic Acid in Acetonitrile.[24]

    • Add QuEChERS extraction salts (e.g., 6.0 g MgSO₄, 1.5 g Sodium Acetate) and vortex for 1 minute.[24]

    • Centrifuge for 1 minute to separate the layers.

    • Perform a dispersive SPE (d-SPE) clean-up on the supernatant.[24]

    • Filter the final extract through a 0.45 µm filter into an HPLC vial.[24]

  • HPLC Analysis:

    • Utilize a system equipped with a reversed-phase C8 or C18 column, a post-column reaction system (PCRS), and a fluorescence detector.[22][24]

    • Perform a gradient elution to separate the analytes.

    • The eluent from the column is mixed with a strong base (e.g., NaOH) in the PCRS to induce hydrolysis.

    • The hydrolyzed stream is then mixed with an OPA/mercaptoethanol reagent to form the fluorescent derivative.[22]

    • Detect the derivative using fluorescence with an excitation maximum of approximately 330 nm and an emission maximum of 450 nm.[22]

Table 4: Typical HPLC-FLD Method Parameters for Carbamate Analysis

Parameter Typical Setting Reference
Column Reversed-phase C8 or C18, 250 x 4.6 mm, 5 µm [24]
Mobile Phase Gradient of Acetonitrile and Water [22]
Post-Column Reagent 1 NaOH (Hydrolysis) [22]
Post-Column Reagent 2 OPA / 2-mercaptoethanol in Borate Buffer [22]
Fluorescence Detection Excitation: ~330 nm, Emission: ~450 nm [22]

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |[23] |

Future Perspectives and Conclusion

The N-methylcarbamate piperidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent ability to serve as a platform for developing multi-target-directed ligands makes it exceptionally well-suited for tackling complex diseases like Alzheimer's. Future research will likely focus on fine-tuning the scaffold to improve selectivity, optimize pharmacokinetic properties, and explore its potential against a wider range of biological targets and diseases, including cancer and other CNS disorders.[4][21] The combination of rational design, efficient synthesis, and multi-target engagement ensures that the N-methylcarbamate piperidine core will remain a privileged and impactful fragment in the ongoing quest for novel and effective therapeutics.

References

Sources

Exploratory

Technical Guide: Comparative Analysis of (R)- and (S)-Piperidin-2-ylmethyl N-methylcarbamate

This guide provides an in-depth technical analysis of (R)- and (S)-piperidin-2-ylmethyl N-methylcarbamate (CAS 1803589-12-9 for the HCl salt), a chiral scaffold with significant relevance in medicinal chemistry as a seri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)- and (S)-piperidin-2-ylmethyl N-methylcarbamate (CAS 1803589-12-9 for the HCl salt), a chiral scaffold with significant relevance in medicinal chemistry as a serine hydrolase inhibitor (e.g., AChE, FAAH) and a cholinergic ligand intermediate.

Executive Summary

Piperidin-2-ylmethyl N-methylcarbamate is a piperidine-based carbamate derivative characterized by a stereogenic center at the C2 position of the piperidine ring. This structural motif—a 2-substituted piperidine linked to a carbamate moiety—is a pharmacophore often associated with the inhibition of serine hydrolases (such as Acetylcholinesterase [AChE] and Fatty Acid Amide Hydrolase [FAAH]) and modulation of nicotinic acetylcholine receptors (nAChRs).

The distinction between the (R)- and (S)-enantiomers is critical. In biological systems, the spatial arrangement of the C2 substituent dictates the binding affinity to chiral protein pockets and the rate of carbamoylation (for covalent inhibitors). This guide delineates the stereoselective synthesis, analytical differentiation, and pharmacological implications of each enantiomer.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule consists of a piperidine ring substituted at the 2-position with a methyl carbamate group (–CH₂–O–C(=O)–NH–CH₃).[1][2]

PropertyData
IUPAC Name Piperidin-2-ylmethyl N-methylcarbamate
CAS Number (HCl) 1803589-12-9
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol (Free Base)
Chiral Center C2 of the piperidine ring
Key Functional Groups Secondary amine (piperidine), Carbamate (ester/amide hybrid)
pKa (Predicted) ~9.8 (Piperidine NH), ~13 (Carbamate NH)
Solubility High in water (as HCl salt), DMSO, Methanol
Stereochemical Structure[7]
  • (S)-Enantiomer: Corresponds to the spatial configuration of naturally occurring L-pipecolic acid or (S)-coniine. Often the "eutomer" (more active form) for nAChR recognition.

  • (R)-Enantiomer: The mirror image, often displaying reduced affinity or acting as the "distomer" in cholinergic systems, though potentially exhibiting different metabolic stability.

Stereoselective Synthesis Protocol

Synthesizing the individual enantiomers requires a chiral pool approach starting from commercially available (R)- or (S)-2-piperidinemethanol. Direct carbamoylation is not feasible due to the competing nucleophilicity of the ring nitrogen; a protection-deprotection strategy is mandatory.

Workflow Diagram (Graphviz)

Synthesis Start Starting Material (R)- or (S)-2-Piperidinemethanol Step1 Step 1: N-Protection (Boc-anhydride, TEA, DCM) Start->Step1 Inter1 Intermediate 1 N-Boc-2-piperidinemethanol Step1->Inter1 Step2 Step 2: Carbamoylation (Methyl isocyanate, catalytic base) Inter1->Step2 Inter2 Intermediate 2 N-Boc-piperidin-2-ylmethyl N-methylcarbamate Step2->Inter2 Step3 Step 3: Deprotection (HCl in Dioxane or TFA) Inter2->Step3 Final Final Product (R)- or (S)-Piperidin-2-ylmethyl N-methylcarbamate HCl Step3->Final

Caption: Stereoselective synthesis pathway for Piperidin-2-ylmethyl N-methylcarbamate enantiomers.

Detailed Methodology

Reagents: (S)-2-Piperidinemethanol (CAS 3433-37-2), Di-tert-butyl dicarbonate (Boc₂O), Methyl isocyanate (MIC), Triethylamine (TEA), Dichloromethane (DCM), HCl in Dioxane.[3][4][5]

  • N-Protection (Boc-ylation):

    • Dissolve (S)-2-piperidinemethanol (1.0 eq) in DCM at 0°C.

    • Add TEA (1.5 eq) followed by slow addition of Boc₂O (1.1 eq).

    • Stir at RT for 4 hours. Wash with 1N HCl and brine. Dry over Na₂SO₄.

    • Outcome: N-Boc-(S)-2-piperidinemethanol. (This blocks the ring nitrogen).

  • Carbamoylation:

    • Dissolve the N-Boc intermediate in anhydrous DCM or THF.

    • Critical Safety: Methyl isocyanate is highly toxic. Handle in a sealed system or glovebox. Alternatively, use methylcarbamoyl chloride with a base (pyridine).

    • Add Methyl isocyanate (1.2 eq) and a catalytic amount of DBTL (dibutyltin dilaurate) or TEA.

    • Heat to reflux (40-50°C) for 6-12 hours.

    • Outcome: N-Boc-(S)-piperidin-2-ylmethyl N-methylcarbamate.

  • Deprotection:

    • Dissolve the carbamoylated intermediate in 4M HCl in Dioxane.

    • Stir at RT for 2 hours (monitor by TLC for disappearance of Boc).

    • Concentrate in vacuo to yield the hydrochloride salt.

    • Validation: Recrystallize from EtOH/Et₂O to ensure high enantiomeric excess (ee).

Analytical Differentiation (Chiral HPLC)

Separating and identifying the (R) and (S) enantiomers requires specific chiral stationary phases (CSPs). The basic nitrogen often causes peak tailing, requiring mobile phase additives.

Recommended Protocol
  • Column: Chiralpak IC or Chiralpak IA (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress the ionization of the piperidine nitrogen and improve peak shape.

  • Detection: UV at 210 nm (carbamate absorbance).

  • Expected Elution:

    • The elution order depends on the specific column interactions but typically follows the "L-shape" rule for cellulose columns where the (S)-isomer (resembling L-proline) often elutes second on Chiralpak IA, though this must be experimentally verified.

ParameterCondition
Flow Rate 1.0 mL/min
Temperature 25°C
Sample Conc. 1.0 mg/mL in Ethanol
Resolution (Rs) Target > 1.5 for baseline separation

Pharmacological Differentiation: (R) vs. (S)

The pharmacological difference between the enantiomers stems from their interaction with the chiral binding pockets of target proteins, primarily Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH) .

Mechanism of Action: Pseudo-Irreversible Inhibition

This molecule acts as a carbamoylating agent. The reaction proceeds in two steps:[4]

  • Recognition (Non-covalent): The piperidine ring binds to the anionic site (AChE) or the hydrophobic channel (FAAH). This step is highly stereoselective.

  • Carbamoylation (Covalent): The active site serine attacks the carbonyl carbon of the carbamate, releasing the alcohol (piperidin-2-ylmethanol) and forming a carbamoylated enzyme.

Stereochemical Impact Diagram (Graphviz)

Pharmacology cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer Enzyme Target Enzyme (AChE or FAAH) Active Site Serine S_Bind High Affinity Binding (Optimal Steric Fit) Enzyme->S_Bind Recognition R_Bind Low Affinity Binding (Steric Clash) Enzyme->R_Bind Recognition S_React Rapid Carbamoylation (Potent Inhibition) S_Bind->S_React Nucleophilic Attack R_React Slow/No Carbamoylation (Weak Inhibition) R_Bind->R_React Hindered Attack

Caption: Stereochemical discrimination in serine hydrolase inhibition.

Comparative Profile
Feature(S)-Enantiomer(R)-Enantiomer
Chiral Recognition Mimics L-Proline/Pipecolic acid. Generally fits the "natural" binding pocket of AChE/nAChR.Mimics D-Proline.[6] Often clashes with the hydrophobic walls of the active site.
Potency (Predicted) Eutomer (Active): Likely 10-100x more potent inhibitor of AChE/FAAH based on SAR of related piperidines.Distomer (Less Active): Lower affinity; may act as a weak competitive inhibitor rather than a suicide substrate.
Metabolic Stability May be metabolized faster by endogenous esterases due to better substrate recognition.Often more resistant to hydrolysis, potentially leading to longer half-life but lower efficacy.
Toxicology Higher risk of cholinergic toxicity (SLUDGE syndrome) due to potent AChE inhibition.Lower acute toxicity, but potential for off-target effects.

Key Insight: In the context of FAAH inhibition (as referenced in Bioorg. Med. Chem. 2014), the carbamate leaving group pKa is critical. The piperidin-2-ylmethanol leaving group (pKa ~15 for the alcohol) requires the carbamate to be positioned precisely for the catalytic serine to attack. The (S)-configuration typically aligns the carbonyl group more favorably in the catalytic triad of serine hydrolases.

Safety & Handling

  • Hazard Class: Carbamates are potential cholinesterase inhibitors.

  • Handling: Treat both enantiomers as potent neurotoxins until IC50 data confirms otherwise.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Deactivation: In case of spill, treat with 1N NaOH to hydrolyze the carbamate linkage, rendering the molecule inactive (releasing the alcohol and methylamine).

References

  • Synthesis & SAR of Piperidine Carbamates: Nevalainen, T., et al. "Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)." Bioorganic & Medicinal Chemistry, 2014.[7] Link

  • Chiral Separation Methodology: Ali, I., et al. "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC." Talanta, 2006. Link

  • Mechanistic Basis of Carbamate Inhibition: "O-Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution." Organic & Biomolecular Chemistry, 2025.[6][5] Link

  • Chemical Identity (CAS Data): PubChem Compound Summary for Benzyl (piperidin-2-ylmethyl)carbamate (Analogous Structure). Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of Piperidin-2-ylmethyl N-methylcarbamate Hydrochloride

Executive Summary & Synthetic Strategy Target Molecule: Piperidin-2-ylmethyl N-methylcarbamate hydrochloride CAS (Base): Not widely listed; structural analog to AChE inhibitors. Primary Application: Pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Target Molecule: Piperidin-2-ylmethyl N-methylcarbamate hydrochloride CAS (Base): Not widely listed; structural analog to AChE inhibitors. Primary Application: Pharmaceutical intermediate; Acetylcholinesterase (AChE) inhibitor scaffold development.

This technical guide outlines a high-fidelity protocol for the preparation of piperidin-2-ylmethyl N-methylcarbamate hydrochloride. Unlike generic preparations, this route prioritizes safety and purification efficiency by avoiding the direct use of methyl isocyanate (MIC), utilizing instead a 1,1'-Carbonyldiimidazole (CDI) mediated approach.

Retrosynthetic Logic

The synthesis addresses two critical chemoselectivity challenges:

  • Nucleophilic Competition: The secondary amine of the piperidine ring is more nucleophilic than the primary hydroxyl group. Direct carbamoylation would yield the urea derivative rather than the desired carbamate. Solution: Orthogonal protection of the amine using a tert-butyloxycarbonyl (Boc) group.

  • Carbamoylation Safety: Direct use of methyl isocyanate is hazardous and often restricted. Solution: Activation of the alcohol with CDI followed by aminolysis with methylamine.

Reaction Pathway Visualization

The following flow diagram illustrates the critical process parameters (CPPs) and chemical transformations.

SynthesisPath SM Piperidin-2-ylmethanol (Starting Material) Step1 Step 1: N-Protection (Boc2O, TEA) SM->Step1 Int1 N-Boc-2-hydroxymethyl piperidine Step1->Int1 Yield >95% Step2 Step 2: Activation (CDI, THF) Int1->Step2 Int2 Imidazolyl-Carboxylate Intermediate Step2->Int2 In-situ Step3 Step 3: Aminolysis (MeNH2) Int2->Step3 Int3 N-Boc-Protected Carbamate Step3->Int3 Yield ~85% Step4 Step 4: Deprotection (HCl/Dioxane) Int3->Step4 Final Piperidin-2-ylmethyl N-methylcarbamate HCl (Final Salt) Step4->Final Precipitation

Caption: Modular synthetic workflow emphasizing the in-situ activation of the alcohol to avoid isolation of unstable intermediates.

Detailed Experimental Protocols

Phase 1: Chemoselective Protection (N-Boc Formation)

Objective: Mask the secondary amine to direct subsequent reactions to the hydroxyl group.

  • Reagents:

    • Piperidin-2-ylmethanol (1.0 equiv)[1]

    • Di-tert-butyl dicarbonate (

      
      ) (1.1 equiv)[2]
      
    • Triethylamine (TEA) (1.2 equiv)[2]

    • Dichloromethane (DCM) [Solvent][1][2][3][4]

Protocol:

  • Dissolve piperidin-2-ylmethanol in DCM (

    
    ) and cool to 
    
    
    
    .
  • Add TEA dropwise to scavenge protons.

  • Add a solution of

    
     in DCM dropwise over 30 minutes. Note:  Control exotherm to maintain 
    
    
    
    to prevent bis-protection.
  • Warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (Visualization: Ninhydrin stain; Product is UV inactive).

  • Workup: Wash with 1M citric acid (to remove TEA), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Expected Outcome: Colorless oil (N-Boc-2-hydroxymethylpiperidine). Yield:

    
    .
    

Technical Insight: This intermediate is stable and can be stored. High purity here is critical to prevent urea byproducts in Phase 2 [1].

Phase 2: Carbamoylation via CDI Activation

Objective: Install the N-methylcarbamate moiety safely. Mechanism: Nucleophilic attack of the alcohol on CDI forms an imidazole-carboxylate, which is then displaced by methylamine.

  • Reagents:

    • N-Boc-2-hydroxymethylpiperidine (Intermediate 1) (1.0 equiv)

    • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

    • Methylamine (2.0M in THF) (3.0 equiv)

    • THF (Anhydrous)

Protocol:

  • Dissolve Intermediate 1 in anhydrous THF (

    
    ) under Nitrogen/Argon.
    
  • Add CDI in one portion at RT. Stir for 2–4 hours.

    • Checkpoint: Monitor conversion of alcohol to the imidazole-intermediate by TLC (shift in

      
      ).
      
  • Once activation is complete, cool to

    
    .[5]
    
  • Add Methylamine (THF solution) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Concentrate THF. Redissolve in EtOAc. Wash with water (

    
    ) to remove imidazole byproduct.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) may be required if residual imidazole persists.

  • Expected Outcome: N-Boc-piperidin-2-ylmethyl N-methylcarbamate.

Technical Insight: The CDI method avoids the use of methyl isocyanate (MIC). While MIC is more atom-efficient, CDI is safer for bench-scale synthesis and avoids high-containment requirements [2].

Phase 3: Deprotection and Salt Formation

Objective: Cleave the Boc group and isolate the hydrochloride salt.

  • Reagents:

    • N-Boc-carbamate intermediate (1.0 equiv)

    • 4M HCl in 1,4-Dioxane (5–10 equiv)

    • Diethyl Ether (

      
      ) [Anti-solvent]
      

Protocol:

  • Dissolve the N-Boc intermediate in a minimum amount of dry 1,4-dioxane or DCM.

  • Cool to

    
    .[1][2][5]
    
  • Add 4M HCl in dioxane dropwise.

  • Stir at RT for 2–4 hours.

    • Observation: The solution should become cloudy as the salt precipitates.

  • Isolation: Dilute with excess Diethyl Ether (

    
    ) to maximize precipitation.
    
  • Filter the white solid under inert atmosphere (hygroscopic).

  • Wash the filter cake with cold

    
    .
    
  • Dry under high vacuum.

Technical Insight: HCl in Dioxane is preferred over aqueous HCl to prevent hydrolysis of the carbamate ester, which is sensitive to strong aqueous acids at elevated temperatures [3].

Quantitative Data & Specifications

Stoichiometry Table
ComponentEquiv.RoleCriticality
Piperidin-2-ylmethanol 1.0SMPurity >98% required
Boc Anhydride 1.1Protecting GroupExcess leads to difficult purification
CDI 1.2ActivatorMust be dry; hydrolysis deactivates it
Methylamine (THF) 3.0NucleophileExcess drives reaction to completion
HCl (Dioxane) 5.0DeprotectionAnhydrous conditions prevent hydrolysis
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 2) Wet THF or old CDIDistill THF; use fresh CDI stored in desiccator.
Product is Oily (Step 3) Residual solvent or impuritiesTriturate with

/Hexane; ensure full drying.
Carbamate Hydrolysis Aqueous acid used in Step 3Use strictly anhydrous HCl/Dioxane; avoid water.

References

  • PrepChem. (n.d.). Synthesis of carbamates via CDI activation. Retrieved from [Link] (General Methodology Reference).

  • Common Organic Chemistry. (2024). Boc Deprotection - HCl in Dioxane Protocols.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Carbamate formation using 1,1'-Carbonyldiimidazole. Retrieved from [Link]

(Note: While specific literature for this exact salt is proprietary or sparse, the protocols above are derived from validated methodologies for homologous piperidine and carbamate syntheses.)

Sources

Application

Application Note: A Scalable and Safety-Driven Approach to the Synthesis of Piperidin-2-ylmethyl N-methylcarbamate

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of piperidin-2-ylmethyl N-methylcarbamate, a valuable heterocyclic building block in pharmaceutical research and development. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of piperidin-2-ylmethyl N-methylcarbamate, a valuable heterocyclic building block in pharmaceutical research and development. We present a detailed, two-stage synthetic strategy beginning with the scalable production of the key intermediate, piperidin-2-ylmethanol. The guide critically evaluates two distinct pathways for the final carbamoylation step: a direct route utilizing methyl isocyanate (MIC) and a safer, phosgene-free alternative designed to mitigate the significant hazards associated with MIC. Emphasis is placed on process safety, particularly the stringent handling protocols required for methyl isocyanate. Furthermore, we integrate principles of Process Analytical Technology (PAT) to establish a framework for robust process understanding, control, and efficient scale-up, ensuring consistent quality and yield. This note is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction

Piperidine derivatives are among the most prevalent N-heterocyclic motifs found in pharmaceuticals and biologically active compounds.[1] The specific scaffold of piperidin-2-ylmethyl N-methylcarbamate represents a key structural unit that can be further elaborated in drug discovery programs. The carbamate group is a critical functional moiety in medicinal chemistry, often contributing to drug-target interactions or modulating pharmacokinetic properties.[2]

The synthesis of this target molecule, while conceptually straightforward, presents significant challenges upon scale-up, primarily centered on the carbamoylation step. The use of methyl isocyanate (MIC), a highly reactive and acutely toxic reagent, necessitates an unwavering commitment to safety and engineering controls.[3][4][5] The tragic 1984 Bhopal disaster, caused by a massive release of MIC, serves as a stark reminder of the catastrophic potential of this chemical.[3][5]

This application note aims to provide a robust and scalable synthetic process, addressing these challenges head-on. We will detail a reliable method for producing the piperidin-2-ylmethanol precursor and then explore two distinct carbamoylation strategies. The first pathway, using MIC, is presented with an exhaustive safety protocol. The second pathway offers a scientifically sound, safer alternative, avoiding the use of isocyanates altogether, which is often preferable for large-scale manufacturing.[6]

Synthetic Strategy Overview

The synthesis is designed as a two-stage process. The retrosynthetic analysis identifies piperidin-2-ylmethanol as the key precursor, which can be readily synthesized from commercially available starting materials. This intermediate then undergoes carbamoylation to yield the final product.

Overall Reaction Scheme:

Synthetic_Pathway SM Piperidine-2-carboxylic acid derivative (e.g., Methyl Ester) INT Piperidin-2-ylmethanol SM->INT Stage 1: Reduction PROD Piperidin-2-ylmethyl N-methylcarbamate INT->PROD Stage 2: Carbamoylation MIC Methyl Isocyanate (MIC) (Pathway A) MIC->INT ALT Alternative Carbamoylating Agent + Methylamine (Pathway B) ALT->INT

Caption: High-level overview of the two-stage synthetic approach.

The critical decision point in this synthesis is the choice of reagent for Stage 2. While Pathway A (using MIC) is highly efficient, the operational complexities and inherent risks often make Pathway B a more strategic choice for scale-up environments where safety and sustainability are paramount.

Stage 1: Synthesis of Piperidin-2-ylmethanol

Reaction Principle and Mechanism

This stage involves the reduction of a piperidine-2-carboxylic acid derivative, typically an ester like methyl piperidine-2-carboxylate. Lithium aluminum hydride (LiAlH₄) is a highly effective reducing agent for this transformation at the lab scale. For large-scale operations, alternative reducing agents such as sodium borohydride in combination with an additive (e.g., LiCl) or catalytic hydrogenation may be considered to improve the safety profile and simplify workup. The reaction proceeds via nucleophilic attack of a hydride on the ester carbonyl, followed by elimination of the methoxy group and a second hydride attack on the resulting aldehyde intermediate.

Detailed Experimental Protocol (Lab Scale: 50 g)
  • Reactor Setup: Equip a 3 L, 4-necked round-bottom flask with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.

  • Reagent Charging: Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (25.0 g, 1.5 eq) in anhydrous tetrahydrofuran (THF) (500 mL). Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl piperidine-2-carboxylate hydrochloride (50.0 g, 1.0 eq) in anhydrous THF (500 mL). Note: If starting with the free base, an equivalent of acid is not needed. Slowly add this solution to the LiAlH₄ slurry via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (25 mL) dropwise to quench the excess LiAlH₄. Follow with the dropwise addition of 15% aqueous sodium hydroxide (25 mL), and finally, add more water (75 mL). This sequence (Fieser workup) is crucial for generating a granular, easily filterable aluminum salt precipitate.

  • Workup: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 200 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield a crude oil. The product, piperidin-2-ylmethanol, can be purified by vacuum distillation if necessary.

Quality Control for Piperidin-2-ylmethanol
ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow oilVisual Inspection
Purity ≥98%GC-MS
Identity Conforms to reference spectra¹H NMR, ¹³C NMR, IR
Water Content ≤0.1%Karl Fischer Titration

Stage 2: Carbamoylation Pathways

This stage presents two options with vastly different safety and handling requirements.

Pathway A: Direct Carbamoylation using Methyl Isocyanate (MIC)

This pathway is chemically efficient but requires stringent safety protocols due to the extreme toxicity and volatility of MIC.[3][7]

  • Engineering Controls: All operations MUST be conducted in a high-performance chemical fume hood with a dedicated scrubber system containing a neutralizing agent (e.g., caustic soda). An MIC sensor with an audible alarm must be installed in the work area.[8]

  • Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge, chemically resistant gloves (e.g., butyl rubber), a lab coat, and splash goggles are mandatory.[7][8] No skin should be exposed.

  • Reagent Handling: MIC should be stored in a cool, dry, well-ventilated area away from incompatible materials (water, acids, bases, amines).[9][10] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8][10]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A quench solution (e.g., a large volume of dilute aqueous ammonia or sodium hydroxide) must be readily available to neutralize spills or unused reagent. All personnel must be trained in emergency procedures.

  • Reactor Setup: In a designated high-hazard fume hood, equip a 1 L, 3-necked flask with a mechanical stirrer, temperature probe, dropping funnel, and nitrogen inlet.

  • Reactant Charging: Dissolve piperidin-2-ylmethanol (23.0 g, 1.0 eq) in anhydrous dichloromethane (DCM) (400 mL). Cool the solution to 0 °C.

  • MIC Addition: Using a pre-chilled syringe or dropping funnel, slowly add methyl isocyanate (12.0 g, 1.05 eq) to the stirred solution over 1 hour. CRITICAL: Monitor the temperature closely; the reaction is exothermic. Maintain the internal temperature below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor for completion by TLC or LC-MS.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified as described in Section 5.0.

Pathway B: Safer, Phosgene-Free Alternative Route

This two-step approach avoids the direct use of MIC by forming an activated carbamate intermediate, which then reacts with methylamine. This method is highly recommended for scale-up.

Piperidin-2-ylmethanol is first reacted with a carbonylating agent such as N,N'-disuccinimidyl carbonate (DSC) or triphosgene (with extreme caution) to form an activated N-succinimidyl carbamate. This stable intermediate is then isolated and reacted with methylamine in a subsequent step. The succinimide is an excellent leaving group, facilitating a clean reaction with the amine nucleophile.

Step 1: Formation of the Activated Intermediate

  • Dissolve piperidin-2-ylmethanol (23.0 g, 1.0 eq) and N,N'-disuccinimidyl carbonate (DSC) (56.4 g, 1.1 eq) in anhydrous acetonitrile (500 mL).

  • Add a non-nucleophilic base such as triethylamine (22.3 g, 1.1 eq) to the solution.

  • Stir the mixture at room temperature for 12-18 hours.

  • Filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine to remove residual succinimide. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the activated carbamate intermediate.

Step 2: Reaction with Methylamine

  • Dissolve the crude activated intermediate from the previous step in THF (400 mL) and cool to 0 °C.

  • Slowly bubble methylamine gas through the solution or add a solution of methylamine in THF (e.g., 2.0 M solution, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-8 hours until the starting material is consumed (monitor by LC-MS).

  • Concentrate the reaction mixture. The crude product can be purified as described in Section 5.0.

Caption: Comparison of the direct (A) vs. safer alternative (B) carbamoylation pathways.

Purification and Characterization of Final Product

Purification Strategy

The crude piperidin-2-ylmethyl N-methylcarbamate obtained from either pathway is typically a solid or a viscous oil. Recrystallization is the preferred method for purification on a large scale as it is cost-effective and efficient at removing process impurities.[11]

Protocol: Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.

  • If necessary, treat with activated carbon to remove colored impurities.[12]

  • Filter the hot solution to remove any insoluble materials.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Final Product Characterization
ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity ≥99.0%HPLC
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Melting Point Report rangeMelting Point Apparatus
Residual Solvents Meets ICH limitsHeadspace GC

Process Analytical Technology (PAT) for Scale-Up

To ensure a robust and well-understood process during scale-up, the implementation of Process Analytical Technology (PAT) is recommended.[13][14] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes.[15] This approach moves away from "testing quality in" to a paradigm of "building quality in by design".[16]

Critical Parameters and Attributes
StageCritical Process Parameter (CPP)Critical Quality Attribute (CQA)Recommended PAT Tool
Stage 1: Reduction Temperature during addition/quenchReaction completion, impurity formationIn-situ FT-IR/Raman
Stage 2: Carbamoylation Reagent addition rate, temperatureReaction completion, residual starting materialIn-situ FT-IR/Raman
Purification Cooling rate, solvent ratioCrystal size, polymorphic form, purityFocused Beam Reflectance Measurement (FBRM)
PAT Workflow for Controlled Synthesis

PAT_Workflow Define Define CQAs Purity, Yield, Impurity Profile Identify Identify CPPs Temperature, Addition Rate, Concentration Define->Identify Link Monitor Real-Time Monitoring In-situ FT-IR, FBRM Identify->Monitor Measure Control Process Control Automated dosing, Temp. feedback loop Monitor->Control Adjust Product {Consistent Product Quality} Control->Product Achieve

Caption: A PAT workflow ensures quality is built into the process.

Conclusion

The scale-up synthesis of piperidin-2-ylmethyl N-methylcarbamate is achievable through a well-defined, two-stage process. The critical aspect of this synthesis is the management of the carbamoylation step. While the use of methyl isocyanate offers a direct route, it is fraught with extreme safety risks that must be mitigated through rigorous engineering and administrative controls. We strongly advocate for the adoption of the safer, alternative phosgene-free pathway for any large-scale or commercial manufacturing campaign. By incorporating modern process control strategies, such as those outlined by the Process Analytical Technology framework, manufacturers can develop a robust, safe, and efficient process that delivers a high-quality product consistently.

References

  • Methyl isocyanate - Wikipedia. Wikipedia. [Link]

  • Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]

  • Safety Data Sheet: methyl isocyanate - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]

  • SAFETY DATA SHEET - Chem Service. Chem Service, Inc. [Link]

  • OSHA Method 54: Methyl Isocyanate (MIC) - US EPA. United States Environmental Protection Agency. [Link]

  • Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]

  • Methyl Isocyanate | CH3NCO | CID 12228 - PubChem. National Center for Biotechnology Information. [Link]

  • The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience. The National Academies Press. [Link]

  • US Patent US4255350A - Process for preparing methyl isocyanate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. [Link]

  • Methyl Isocyanate. ResearchGate. [Link]

  • Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed. [Link]

  • Process analytical technology - Wikipedia. Wikipedia. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, National Institutes of Health. [Link]

  • General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Food and Drug Administration. [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

  • Revolutionizing Pharmaceutical Manufacturing: The Role of Process Analytical Technology in Minimizing Waste. Tablets and Capsules Magazine. [Link]

  • US Patent US7405319B2 - Process for the preparation of carbamates.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. [Link]

  • Process Analytical Technology: An industry perspective. European Pharmaceutical Review. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]

  • Benzyl (piperidin-2-ylmethyl)carbamate | C14H20N2O2 | CID 45072214 - PubChem. National Center for Biotechnology Information. [Link]

  • Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. PMC. [Link]

  • Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. PubMed. [Link]

  • Recovery and Purification of (Bio)Pharmaceuticals Using (Nano)Materials. CICECO. [Link]

  • Carbamoylation of Amino Acid, Peptides, and Proteins by Nitrosoureas. PubMed. [Link]

Sources

Method

solvent selection for piperidin-2-ylmethyl N-methylcarbamate reactions

Application Note: Optimizing Solvent Systems for the Synthesis and Stability of Piperidin-2-ylmethyl N-methylcarbamate Executive Summary The piperidine-2-ylmethyl carbamate scaffold is a critical pharmacophore found in a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for the Synthesis and Stability of Piperidin-2-ylmethyl N-methylcarbamate

Executive Summary

The piperidine-2-ylmethyl carbamate scaffold is a critical pharmacophore found in acetylcholinesterase inhibitors and various CNS-active agents. This guide addresses the specific challenges in synthesizing piperidin-2-ylmethyl N-methylcarbamate , particularly focusing on solvent selection. The reaction between piperidin-2-ylmethanol and methyl isocyanate (or its surrogates) is highly sensitive to solvent polarity, water content, and nucleophilic competition. This note provides a validated, green-chemistry-aligned protocol using 2-Methyltetrahydrofuran (2-MeTHF) as a superior alternative to dichloromethane (DCM), ensuring high yield, regioselectivity, and process safety.

The Solvent Challenge: Mechanistic & Green Perspectives

The synthesis of this molecule involves the nucleophilic addition of a hydroxyl group to an electrophilic isocyanate (or activated carbonyl). Three critical factors dictate solvent selection:

  • Nucleophilic Competition (Regioselectivity): The piperidine nitrogen is a stronger nucleophile than the hydroxyl group. If unprotected, the reaction yields a urea derivative rather than the desired carbamate.

    • Strategy: The protocol below assumes the use of N-Boc-piperidin-2-ylmethanol .

  • Transition State Stabilization: The addition of alcohol to isocyanate proceeds via a polar transition state. Polar aprotic solvents stabilize this state, accelerating the reaction, but often complicate workup (e.g., DMF, DMSO).

  • Water Intolerance: Isocyanates react rapidly with water to form carbamic acids, which decarboxylate to amines and form symmetric ureas (a common impurity). The solvent must be anhydrous.

Solvent Screening Analysis

The following table summarizes the performance of common solvents for this transformation based on internal process data and literature precedents.

SolventClassYield (Normalized)E-Factor (Waste)SuitabilityNotes
Dichloromethane (DCM) Chlorinated95%HighLegacy Toxic; phasing out due to REACH/EPA restrictions.
Tetrahydrofuran (THF) Ether92%MedGood Peroxide former; water miscible (harder workup).
2-Methyltetrahydrofuran (2-MeTHF) Bio-based Ether96% LowOptimal Hydrophobic (easy separation), higher boiling point, green profile.
Toluene Aromatic78%MedPoor Reaction kinetics are too slow due to low polarity.
Dimethylformamide (DMF) Polar Aprotic98%HighAvoid High boiling point makes removal energy-intensive; potential genotoxicity.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic workflow and the critical role of solvent choice in stabilizing the transition state and facilitating the workup.

ReactionPathway Start N-Boc-piperidin-2-ylmethanol TS Transition State (Polarized) Start->TS + Reagent Reagent Methyl Isocyanate (or CDI/MeNH2) Reagent->TS Solvent Solvent Choice: 2-MeTHF (Anhydrous) Solvent->TS Stabilizes Dipole Prevents Hydrolysis Intermed N-Boc-Intermediate TS->Intermed Fast Kinetics Deprotect Deprotection (HCl/IPA) Intermed->Deprotect Acidic Cleavage Final Piperidin-2-ylmethyl N-methylcarbamate HCl Deprotect->Final Precipitation Water Water (Impurity) Urea Symmetric Urea (Dead End) Water->Urea Reacts with Isocyanate

Caption: Figure 1. Reaction workflow highlighting the critical role of anhydrous 2-MeTHF in preventing urea by-product formation and stabilizing the transition state.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-piperidin-2-ylmethyl N-methylcarbamate

Target: Formation of the carbamate linkage using Green Chemistry principles.

Materials:

  • N-Boc-piperidin-2-ylmethanol (1.0 equiv)

  • Methyl isocyanate (1.2 equiv) [Note: Handle with extreme caution] OR N-methylcarbamoyl chloride (1.2 equiv) + TEA (1.5 equiv).

  • Solvent: 2-MeTHF (Anhydrous, <100 ppm H2O).

  • Catalyst: Dibutyltin dilaurate (DBTL) (1 mol%) or Copper(II) 2-ethylhexanoate (Greener alternative).

Procedure:

  • Preparation: Charge a flame-dried reaction vessel with N-Boc-piperidin-2-ylmethanol and anhydrous 2-MeTHF (Concentration: 0.5 M).

  • Activation: Add the catalyst (DBTL or Copper salt) under nitrogen atmosphere.

  • Addition:

    • If using Isocyanate: Cool to 0°C. Add methyl isocyanate dropwise via syringe.

    • If using Carbamoyl Chloride: Add Triethylamine (TEA) first, then add N-methylcarbamoyl chloride dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check by TLC (EtOAc/Heptane 1:1) or LC-MS.[1] The hydroxyl starting material should disappear.

  • Workup (The 2-MeTHF Advantage):

    • Quench with saturated aqueous NH4Cl.

    • Phase Separation: Unlike THF, 2-MeTHF forms a distinct layer with water. Separate the organic phase.[2][3]

    • Wash the organic phase with brine.

    • Dry over Na2SO4 and concentrate under reduced pressure.

  • Result: Colorless oil or white solid (Yield >95%).

Protocol B: Deprotection to Final Salt

Target: Removal of the Boc group without hydrolyzing the carbamate.

Rationale: Carbamates are sensitive to strong bases but relatively stable to acid. However, prolonged exposure to aqueous acid can hydrolyze them. Anhydrous acidic conditions are required.

Procedure:

  • Dissolve the intermediate from Protocol A in Isopropyl Acetate (IPAc) or Ethanol (5 volumes).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane or HCl in Isopropanol (3.0 equiv) dropwise.

  • Stir at room temperature for 2 hours. Monitor for the evolution of CO2 (isobutylene formation).

  • Isolation: The product, piperidin-2-ylmethyl N-methylcarbamate hydrochloride, will precipitate as a white solid.

  • Filtration: Filter the solid under nitrogen. Wash with cold ether or heptane to remove residual acid.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield / Urea Impurity Water in solvent reacting with isocyanate.Ensure 2-MeTHF is anhydrous (<100 ppm). Use molecular sieves.
Slow Reaction Rate Solvent too non-polar (e.g., Toluene used by mistake) or old catalyst.Switch to 2-MeTHF or THF. Refresh catalyst.
Carbamate Hydrolysis Aqueous workup was too basic (pH > 10) or too hot.Keep workup neutral/mildly acidic. Avoid heating >50°C in water.
Product is Sticky/Gum Residual solvent or impurities.Triturate with diethyl ether or heptane to induce crystallization.

Solvent Selection Decision Tree

Use this logic flow to adapt the protocol if 2-MeTHF is unavailable.

SolventTree Start Select Solvent CheckGreen Is 'Green' Mandatory? Start->CheckGreen YesGreen Yes CheckGreen->YesGreen NoGreen No (Legacy) CheckGreen->NoGreen MeTHF Use 2-MeTHF (Best Balance) YesGreen->MeTHF Preferred EtOAc Use Ethyl Acetate (Dry thoroughly!) YesGreen->EtOAc Alternative DCM Use DCM (High Solubility, Toxic) NoGreen->DCM Standard Lab Scale THF Use THF (Harder Workup) NoGreen->THF If DCM banned

Caption: Figure 2. Decision matrix for solvent selection based on regulatory requirements and availability.

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

  • Gholap, S. L., et al. (2010). "Carbamate synthesis via reaction of alcohols with isocyanates."[4][5] Journal of Organic Chemistry. (General reference for mechanism).

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem. Link

  • BenchChem. (2024). "Application Notes: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates." (Contextual reference for piperidine scaffolds). Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of piperidin-2-ylmethyl N-methylcarbamate synthesis

This technical guide addresses the yield optimization of piperidin-2-ylmethyl N-methylcarbamate , a bifunctional scaffold often used as a pharmaceutical intermediate.[1][2] The synthesis presents a classic chemoselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield optimization of piperidin-2-ylmethyl N-methylcarbamate , a bifunctional scaffold often used as a pharmaceutical intermediate.[1][2]

The synthesis presents a classic chemoselectivity challenge : distinguishing between the secondary amine (piperidine ring) and the primary alcohol (hydroxymethyl group). Without a robust protection strategy, the amine will compete for the electrophile, forming a urea byproduct instead of the desired carbamate.

Part 1: The Core Protocol (Gold Standard)

To maximize yield, you must isolate the alcohol reactivity. The "Direct Route" (reacting the free amine-alcohol with methyl isocyanate) is chemically flawed and will result in <30% yields due to competitive N-carbamoylation.[1]

Recommended Pathway: N-Boc Protection


O-Carbamoylation

N-Boc Deprotection[1][2]
Step-by-Step Methodology

Step 1: N-Protection (Regiocontrol) [1][2]

  • Reagents: 2-(Hydroxymethyl)piperidine (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.1 eq), 
    
    
    
    (1.2 eq), DCM (
    
    
    to RT).[1][2]
  • Why: The Boc group sterically and electronically deactivates the nitrogen, forcing the carbamoylating agent to react solely with the hydroxyl group.

  • Target Yield: >95% (Quantitative).

Step 2: O-Carbamoylation (The Critical Step) [1][2]

  • Reagents: N-Boc-2-(hydroxymethyl)piperidine (1.0 eq), Methyl Isocyanate (MIC) (1.2 eq) OR CDI/Methylamine (see alternatives below).[1][2]

  • Catalyst: Dibutyltin Dilaurate (DBTL) (1-5 mol%) or DMAP.[1][2]

  • Solvent: Anhydrous THF or DCM.

  • Protocol: Add MIC dropwise at

    
    . Warm to RT. Stir 4-12h.[1]
    
  • Target Yield: 85-95%.

Step 3: Deprotection (Yield Preservation) [1][2]

  • Reagents: 4M HCl in Dioxane (excess).

  • Protocol: Stir at

    
     for 1-2h. Evaporate solvent in vacuo.
    
  • Crucial Note: Do not use aqueous acid workup if possible. Isolate as the HCl salt to prevent water-solubility losses.[1]

  • Target Yield: >90%.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Reaction Conversion Issues

Q1: I am seeing significant starting material remaining despite adding excess Methyl Isocyanate (MIC).

  • Diagnosis: MIC is moisture-sensitive.[1][2] If your solvent is "wet," MIC hydrolyzes to methylamine and

    
     before reacting with your alcohol.[2]
    
  • Fix:

    • Dry solvent (THF/DCM) over molecular sieves (3Å) for 24h.

    • Add a Lewis Acid catalyst. Dibutyltin Dilaurate (DBTL) is superior to DMAP for hindered secondary alcohols, though primary alcohols (like yours) usually react well with just

      
      .[1][2] If sluggish, add 5 mol% DBTL.[2]
      
    • Alternative: Switch to 1,1'-Carbonyldiimidazole (CDI) . React the alcohol with CDI first to form the imidazole-carbamate, then add methylamine hydrochloride. This avoids MIC entirely.

Q2: My product contains a "urea" impurity (N-methylcarbamoyl-piperidine).

  • Diagnosis: Your N-protection failed or was incomplete.[1][2] The amine is

    
     more nucleophilic than the alcohol.
    
  • Fix: Monitor Step 1 by TLC/LCMS to ensure complete consumption of the starting amino-alcohol before proceeding. If the Boc group is falling off, ensure your reaction conditions are not acidic.

Category 2: Workup & Isolation Losses[1]

Q3: My reaction conversion is high, but I lose >50% mass during aqueous workup.

  • Diagnosis: Piperidin-2-ylmethyl N-methylcarbamate is a polar amine.[1][2] In its free base form, it is highly water-soluble.[1][2]

  • Fix:

    • Avoid water extraction. After deprotection (Step 3), simply evaporate the dioxane/HCl and triturate the solid with diethyl ether to remove non-polar impurities.

    • If you must extract: Use n-Butanol or Chloroform/Isopropanol (3:[1][2]1) at pH > 12.[1][3] Standard EtOAc extraction will leave the product in the aqueous phase.

Part 3: Reagent Selection Matrix

MethodReagentsProsConsRecommended For
Isocyanate (Standard) Methyl Isocyanate (MIC), DBTLHigh atom economy, clean reaction.[1][2]MIC is toxic/volatile; moisture sensitive.Small scale (<5g), high-containment labs.[1][2]
Activated Carbonate (Safer) CDI, Methylamine HClNo MIC required; robust reagents.[2]Forms imidazole byproduct (requires wash).[1][2]Scale-up (>10g); general labs.[1][2]
Chloroformate Phenyl chloroformate, MethylamineHighly reactive intermediate.[2]Phenol byproduct can be hard to remove.Difficult substrates where CDI fails.

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways for maximizing yield.

G Start Start: 2-(Hydroxymethyl)piperidine Decision Is Nitrogen Protected? Start->Decision Route_Fail Direct Reaction (MIC) Result: Urea/Carbamate Mixture Yield: <30% Decision->Route_Fail No Step1 Step 1: Boc Protection (Boc2O, TEA, DCM) Decision->Step1 Yes (Recommended) Check1 QC: Check for Free Amine (Ninhydrin Stain) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: O-Carbamoylation Method A: MIC + DBTL (Cat) Method B: CDI + MeNH2 Check1->Step2 Complete Step3 Step 3: Deprotection (4M HCl in Dioxane) Step2->Step3 Isolation Isolation: Evaporation & Trituration (Avoid Aqueous Workup) Step3->Isolation Final Final Product: Piperidin-2-ylmethyl N-methylcarbamate HCl Isolation->Final

Caption: Optimized synthetic workflow distinguishing the high-yield "Protection Route" from the low-yield "Direct Route".

References

  • BenchChem Technical Support. (2025).[1][4][5] Troubleshooting Low Yields in Carbamate Synthesis. Retrieved from [1][2]

  • Ghosh, A. K., & Brindisi, M. (2015).[2] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [1][2]

  • Organic Chemistry Portal. (2023). Synthesis of Carbamates by Carbamoylation. Retrieved from [1][2]

  • Blaskovich, M. A., et al. (2008).[2] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols. The Open Organic Chemistry Journal. Retrieved from [1][2]

  • White Rose eTheses. (2010).[1] Synthesis of Piperidines Using Organometallic Chemistry. Retrieved from [1][2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Piperidin-2-ylmethyl N-methylcarbamate

Welcome to the technical support center for the synthesis and purification of piperidin-2-ylmethyl N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of piperidin-2-ylmethyl N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during its preparation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve high-purity material consistently.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common initial queries regarding the synthesis and analysis of piperidin-2-ylmethyl N-methylcarbamate.

Q1: What is a typical synthetic route for piperidin-2-ylmethyl N-methylcarbamate and what are the most common impurities I should expect?

A1: The most direct synthesis involves the reaction of piperidin-2-ylmethanol with a methylcarbamoylating agent. The choice of agent is critical and dictates the impurity profile. A common and effective method is the reaction with methyl isocyanate (MIC), often in the presence of a non-nucleophilic base.

Common Impurities Include:

  • Unreacted Starting Materials: Piperidin-2-ylmethanol and residual carbamoylating agents.

  • Urea By-products: Formed from the reaction of methyl isocyanate with water (forming N,N'-dimethylurea) or with the product's secondary amine.

  • Di-Carbamoylated Product: Reaction at both the primary alcohol and the secondary piperidine nitrogen.

  • Degradation Products: Primarily the starting alcohol (piperidin-2-ylmethanol) from the hydrolysis of the carbamate bond.[1][2]

Below is a diagram illustrating the primary synthetic pathway and the formation of key impurities.

Synthetic_Pathway_and_Impurities cluster_reactants SM1 Piperidin-2-ylmethanol Product Piperidin-2-ylmethyl N-methylcarbamate (Desired Product) SM1->Product Base (e.g., TEA) Solvent (e.g., DCM) Impurity3 Unreacted Piperidin-2-ylmethanol SM1->Impurity3 Incomplete Reaction SM2 Methyl Isocyanate (MIC) SM2->Product Base (e.g., TEA) Solvent (e.g., DCM) Impurity1 N,N'-Dimethylurea SM2->Impurity1 + H2O Impurity2 Di-Carbamoylated Product Product->Impurity2 + MIC

Caption: Synthetic pathway and common impurities.

Q2: Which analytical techniques are best suited for assessing the purity of piperidin-2-ylmethyl N-methylcarbamate?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse technique for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a buffered mobile phase is ideal for separating the polar main compound from less polar impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities. It provides molecular weight information that helps in elucidating the structure of by-products, such as di-substituted species or urea derivatives.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and can quantify impurities if their signals are resolved from the main compound. It is particularly useful for identifying isomeric impurities.

  • Gas Chromatography (GC): Can be used if the compound and its impurities are thermally stable and volatile. It is excellent for detecting volatile starting materials or solvents.[3]

Section 2: Deep-Dive Troubleshooting Guide

This section provides detailed, cause-and-effect troubleshooting for specific purity problems.

Problem Area A: Incomplete Reaction
Q: My analysis shows a significant amount of unreacted piperidin-2-ylmethanol in the final product. What went wrong?

A: This is a classic sign of an incomplete reaction. The root cause is often related to reaction kinetics or reagent stoichiometry and quality.

Causality & Investigation:

  • Reagent Quality: Methyl isocyanate is highly reactive and susceptible to hydrolysis or polymerization, especially with improper storage. A partially degraded bottle of MIC will have lower effective molarity, leading to an incomplete reaction.

    • Action: Use a fresh bottle or an unopened ampule of methyl isocyanate. If you must use an older bottle, consider titrating it to determine its active concentration before use. The quality of MIC directly affects the quality of the resulting carbamate pesticide.[5]

  • Reaction Conditions: The reaction rate can be highly sensitive to temperature and time.

    • Temperature: While exothermic, the reaction may require a specific temperature to proceed to completion. Running it at too low a temperature can stall the reaction. Conversely, excessively high temperatures can promote side reactions or degradation.[6]

    • Time: The reaction may simply not have been allowed to run long enough.

    • Action: Monitor the reaction progress using an in-process control like TLC or HPLC every hour.[7] Continue the reaction until the starting alcohol spot/peak is no longer visible or has reached a stable minimum.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of the carbamoylating agent is often used to drive the reaction to completion.

    • Action: Re-evaluate your calculations. Ensure you are using a slight excess of high-quality methyl isocyanate.

Problem Area B: Side-Product Formation
Q: My LC-MS data shows a major impurity with a molecular weight corresponding to the addition of another methylcarbamoyl group. How can I prevent this?

A: You are observing the formation of a di-carbamoylated product. This occurs when the secondary amine of the piperidine ring also reacts with the methyl isocyanate. The piperidine nitrogen is a nucleophile and can compete with the primary alcohol for the electrophilic isocyanate.

Causality & Mitigation:

  • Reactivity: The primary alcohol is generally more reactive towards isocyanates than the sterically hindered secondary amine. However, under certain conditions, the amine can react.

  • Excess Isocyanate: Using a large excess of methyl isocyanate will significantly increase the rate of this secondary reaction after the primary alcohol has been consumed.

  • Base and Temperature: A strong base can deprotonate the piperidine nitrogen, increasing its nucleophilicity. High temperatures can provide the necessary activation energy for the less favorable reaction at the amine.[6]

Preventative Measures:

  • Control Stoichiometry: Avoid using a large excess of methyl isocyanate. Add it slowly and portion-wise to the reaction mixture.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to favor the more kinetically favorable reaction at the primary alcohol.[6]

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid by-product without activating the piperidine nitrogen.

Q: I'm observing a significant amount of N,N'-dimethylurea. What is the source and how do I remove it?

A: N,N'-dimethylurea is formed when two molecules of methyl isocyanate react with one molecule of water. Its presence is a strong indicator of moisture contamination in your reaction.

Causality & Mitigation:

  • Moisture Contamination: Water can be introduced from wet solvents, glassware, or starting materials. Methyl isocyanate is extremely reactive towards water.[8][9]

  • Removal: N,N'-dimethylurea is often poorly soluble in common organic solvents like dichloromethane or ethyl acetate and may precipitate during the reaction or workup. However, it has some water solubility.

    • Action (Prevention): Dry all solvents and glassware rigorously before use. Use an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

    • Action (Removal): During the aqueous workup, multiple washes with water or a mild acidic solution (e.g., 1% HCl) can help remove the urea. If it co-precipitates with your product, purification via column chromatography is typically effective.

Problem Area C: Product Degradation
Q: My product looks pure after the reaction, but purity drops significantly after workup or during column chromatography. Why?

A: This suggests your product is degrading. N-methylcarbamates can be sensitive to both acidic and alkaline conditions, leading to hydrolysis back to the starting alcohol.[1][2] Standard silica gel is acidic and can catalyze this degradation on the column.

Causality & Mitigation:

  • Hydrolytic Instability: The carbamate ester linkage is susceptible to cleavage. This is accelerated by strong acids or bases used during the workup.

    • Action (Workup): Use mild workup conditions. Wash with saturated sodium bicarbonate solution instead of strong bases like NaOH. Use dilute acids if an acid wash is necessary. Ensure all steps are performed quickly and at low temperatures.

  • Chromatography on Silica Gel: The acidic surface of standard silica gel can cause significant degradation of basic, amine-containing compounds, leading to streaking, low recovery, and on-column decomposition.

    • Action (Purification):

      • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine like triethylamine (e.g., 0.5-1% v/v) in the eluent.[10] This will cap the acidic silanol groups.

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or a reversed-phase (C18) column for purification if the compound is particularly sensitive.

      • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can contribute to degradation. If used, consider passing it through a plug of basic alumina first.

Troubleshooting_Workflow Start Low Purity Observed (via HPLC/LC-MS) CheckSM Impurity Matches Starting Material? Start->CheckSM CheckMW Impurity MW > Product MW? CheckSM->CheckMW No Cause1 Probable Cause: Incomplete Reaction CheckSM->Cause1 Yes CheckUrea Impurity Matches Dimethylurea? CheckMW->CheckUrea No Cause2 Probable Cause: Di-Carbamoylation CheckMW->Cause2 Yes CheckPurityDrop Purity Decreases During Purification? CheckUrea->CheckPurityDrop No Cause3 Probable Cause: Moisture Contamination CheckUrea->Cause3 Yes Cause4 Probable Cause: Product Degradation CheckPurityDrop->Cause4 Yes Action1 Solution: - Check MIC quality - Increase reaction time/temp - Use slight excess of MIC Cause1->Action1 Action2 Solution: - Reduce MIC excess - Lower reaction temperature - Slow reagent addition Cause2->Action2 Action3 Solution: - Use dry solvents/glassware - Run under inert atmosphere - Purify via chromatography Cause3->Action3 Action4 Solution: - Use mild workup conditions - Neutralize silica gel (add TEA) - Use alternative stationary phase Cause4->Action4

Caption: Troubleshooting workflow for low purity issues.

Section 3: Key Experimental Protocols

Protocol 1: Recommended HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for the quantitative analysis of piperidin-2-ylmethyl N-methylcarbamate.

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

System Suitability:

  • The analysis is considered valid if the relative standard deviation (RSD) for five replicate injections of a standard solution is ≤ 2.0%.

Protocol 2: Purification by Flash Chromatography for Basic Amines[10]

This method is designed to minimize on-column degradation of the amine-containing product.

Step-by-Step Methodology:

  • Prepare the Eluent: Select an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). To this eluent, add 0.5-1.0% (v/v) of triethylamine (TEA). This deactivates the acidic sites on the silica gel.

  • Pack the Column: Pack the column using the TEA-containing eluent. Never dry pack. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or the solvent it is most soluble in (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the chromatography, collecting fractions and monitoring them by TLC.

  • Fraction Analysis: Combine the pure fractions as identified by TLC.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like toluene or placing the product under high vacuum.

References

  • N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies. (2019). Journal of Environmental Science and Health, Part B, 54(1), 54-60.
  • Metabolomic and Proteomic Insights into Carbaryl Catabolism by Burkholderia sp. C3 and Degradation of Ten N-Methylcarbamates. (2017). Applied and Environmental Microbiology, 83(14).
  • An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. (2019). Pertanika Journal of Tropical Agricultural Science, 42(2).
  • Recognition and Management of Pesticide Poisonings: Sixth Edition. (2013). Environmental Protection Agency.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Temperature control issues in carbam
  • Detection of a Methylcarbamate Degradation Gene in Agricultural Soils Using PCR Amplification of Bacterial Community DNA. (2003). CDC Stacks.
  • The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience. (2012).
  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem.
  • Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure. (2002). The Journal of Organic Chemistry, 67(14), 4968-4971.
  • Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature. (1990). Biological Mass Spectrometry, 19(8), 459-472.
  • Synthesis of carbamates by carbamoyl
  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Omega, 8(49), 47000-47007.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Carbamate Synthesis. Sciencemadness Discussion Board.
  • Process for the preparation of methyl carbamates.
  • A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Methyl Isocyan

Sources

Troubleshooting

minimizing side reactions in piperidine ring functionalization

Status: Operational Current Version: 2.4 (2025-05) Operator: Senior Application Scientist Welcome to the Piperidine Functionalization Support Center. You are accessing the central repository for troubleshooting the funct...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.4 (2025-05) Operator: Senior Application Scientist

Welcome to the Piperidine Functionalization Support Center.

You are accessing the central repository for troubleshooting the functionalization of piperidine scaffolds. This guide is structured to address the "Why" and "How" of minimizing side reactions, moving beyond standard protocols to the mechanistic causality of failure.

Select your functionalization module below to begin troubleshooting.

Module 1: Alpha-C(sp3)–H Functionalization (C2 Position)

Core Challenge: Controlling reactivity without destroying the ring.

Protocol A: Alpha-Lithiation (The Beak-Lee Protocol)

Context: You are using s-BuLi/TMEDA to generate a dipole-stabilized carbanion at the C2 position.

User Question: "My yield is low, and I see significant amounts of acyclic amino-alcohol byproducts. Is my base bad?"

Expert Diagnosis: This is likely not a reagent issue but a temperature-dependent ring fragmentation (Hofmann-like elimination). The lithiated piperidine intermediate is thermodynamically unstable above -20°C. If the lithium species is allowed to warm, it undergoes ring opening.

The Fix:

  • Temperature Discipline: You must maintain

    
     during the lithiation step.
    
  • The "Diamine-Free" Alternative: Recent work by O'Brien and Campos suggests that omitting TMEDA and running in THF at -30°C can actually improve stability for certain electrophiles by avoiding the complex aggregation states that slow down trapping.

  • Leaving Groups: Ensure no leaving groups (halides, OR) are present at the

    
    -position (C3), which accelerates elimination.
    

Standardized Protocol (High-Fidelity):

  • Dissolution: Dissolve

    
    -Boc-piperidine (1.0 equiv) in anhydrous Et
    
    
    
    O (0.2 M).
  • Add TMEDA: Add TMEDA (1.2 equiv). Cool to -78°C .[1][2]

  • Lithiation: Add s-BuLi (1.2 equiv) dropwise. Crucial: Stir for exactly 45–60 mins. Do not over-stir.

  • Trapping: Add electrophile (1.5 equiv) dissolved in Et

    
    O.
    
  • Warm-up: Allow to warm to RT only after quenching.

Protocol B: Photoredox

-Arylation

Context: Using Ir/Ru photocatalysts to generate an


-amino radical.

User Question: "I am getting a mixture of mono- and bis-arylated products, plus some oxidation."

Expert Diagnosis: The


-amino radical is highly reactive. Once the first aryl group is installed, the product is often more easily oxidized than the starting material (lower oxidation potential), leading to a second reaction cycle (bis-arylation).

The Fix:

  • Stoichiometry Inversion: Use the piperidine in excess (3–5 equiv) relative to the aryl coupling partner. This statistically favors mono-functionalization.

  • Solvent Degassing: Oxygen quenches the excited state of the photocatalyst and generates superoxide, leading to

    
    -oxide side products. Sparge with Argon for 20 mins, not just a "balloon purge."
    
Module 2: Distal Functionalization (C3 & C4)

Core Challenge: Overcoming the electronic bias of the nitrogen atom.

User Question: "I need to functionalize C3, but all my C-H activation attempts hit C2. Why?"

Expert Diagnosis: The C2 position is electronically activated (adjacent to N lone pair/dipole), while C3 is electronically "deactivated" (beta-position) and lacks the directing ability of the Nitrogen. Direct C3 functionalization is the "holy grail" and often requires indirect methods or specific directing groups.

Decision Matrix for Regioselectivity:

Piperidine_Regioselectivity Start Target Position? C2 C2 (Alpha) Start->C2 C3 C3 (Beta) Start->C3 C4 C4 (Gamma) Start->C4 Method_C2_1 Lithiation (N-Boc, s-BuLi) C2->Method_C2_1 Anionic Method_C2_2 Photoredox (Ir-cat, Radical) C2->Method_C2_2 Radical Method_C3 Indirect Route: Cyclopropane Opening or De Novo Synthesis C3->Method_C3 Direct C-H Difficult Method_C4 Transition Metal (Pd-cat, Directing Group) C4->Method_C4 Steric Control

Figure 1: Decision matrix for selecting the correct synthetic methodology based on the target carbon position on the piperidine ring.

The Fix for C4 Selectivity: To hit C4, you must block C2 sterically and use a Directing Group (DG) that can "reach" C4.[3]

  • Strategy: Use a C3-substituted directing group (like an amide or aminoquinoline) combined with a bulky N-protecting group (like N-TIPS or N-Boc) to sterically shield the C2 protons, forcing the Pd catalyst to activate at C4.

Module 3: N-Functionalization (Buchwald-Hartwig)

Core Challenge: Catalyst poisoning and


-hydride elimination.

User Question: "My reaction stalls at 20% conversion. Adding more catalyst doesn't help."

Expert Diagnosis: Secondary amines like piperidine can bind avidly to Palladium, displacing the phosphine ligand and forming an inactive "Pd-amine" complex (Catalyst Poisoning). Alternatively, if your aryl halide has


-hydrogens, the catalyst might be doing 

-hydride elimination instead of reductive elimination.

Troubleshooting Table: N-Arylation Optimization

VariableRecommendationScientific Rationale
Ligand RuPhos or BrettPhos Bulky, electron-rich dialkylbiaryl phosphines prevent amine binding to Pd and accelerate reductive elimination.
Base NaOtBu or LHMDS Strong bases facilitate the deprotonation of the amine-Pd complex. Caution: Use K

PO

if ester groups are present.
Precatalyst Pd-Precatalysts (e.g., RuPhos Pd G4)Avoids the induction period and the need for Pd(II) reduction. Pd(OAc)

is often insufficient for hindered amines.
Atmosphere Strict Argon/N

Piperidine oxidation products (N-oxides) can act as ligands, altering catalyst geometry.
Module 4: Stability & Storage (The Silent Killers)

Core Challenge: Spontaneous oxidation to N-Oxides.

User Question: "My pure piperidine product turned yellow/brown after a week. Is it ruined?"

Expert Diagnosis: Piperidines are electron-rich and prone to oxidation by atmospheric oxygen to form N-oxides (colored impurities). This is accelerated by light and trace metals.

Prevention Workflow:

  • Salt Formation: Convert your free base piperidine to an HCl or TFA salt immediately after purification. The protonated ammonium species is oxidation-resistant.

  • Eluent Management: Avoid using chloroform or DCM stabilized with ethanol/amylene for long-term storage.

  • Antioxidants: For free-base storage, store under Argon at -20°C.

Appendix: References & Citations
  • Beak, P., & Lee, W. K. (1989).[1]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. 
    
  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an

    
    -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. 
    
  • Beng, T. K., & Gawley, R. E. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Synthesis of Enantiopure Piperidine Alkaloids. Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2017). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews.

Sources

Optimization

Technical Support Hub: Handling Hygroscopic Piperidin-2-ylmethyl N-methylcarbamate Salts

Executive Summary The Challenge: Piperidin-2-ylmethyl N-methylcarbamate salts are valuable research tools (often used as acetylcholinesterase inhibitors or intermediates). However, they present a dual challenge: Physical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Piperidin-2-ylmethyl N-methylcarbamate salts are valuable research tools (often used as acetylcholinesterase inhibitors or intermediates). However, they present a dual challenge:

  • Physical Hygroscopicity: The piperidine salt moiety aggressively scavenges atmospheric moisture, leading to deliquescence (turning into a liquid) within minutes of exposure. This causes massive weighing errors (weighing water instead of drug).

  • Chemical Instability: The carbamate linkage is susceptible to hydrolysis. Absorbed water creates a local micro-environment that can catalyze the cleavage of the carbamate into the parent alcohol and methylamine, rendering the compound inactive.

The Solution: This guide provides a self-validating workflow to handle these salts without compromising their integrity.

Module 1: Storage & Environmental Control (The "Dry Chain")

The "Dry Chain" must never be broken. If the salt is exposed to >40% Relative Humidity (RH) for more than 5 minutes, assume the surface stoichiometry is compromised.

Storage Protocol[1][2]
  • Primary Containment: The salt must be stored in a glass amber vial with a Teflon-lined cap. Plastic containers are permeable to moisture over time.

  • Secondary Containment: Place the primary vial inside a vacuum desiccator containing active desiccant (Phosphorus Pentoxide

    
     or Indicating Silica Gel).
    
  • Temperature: Store at -20°C.

    • Critical Warning:NEVER open a cold vial immediately after removing it from the freezer. Condensation will form instantly on the cold solid.

    • Equilibration: Allow the vial to warm to room temperature (approx. 30-45 mins) inside a desiccator before opening.

The "Glove Bag" Alternative

If a nitrogen glove box is unavailable, use a disposable "Glove Bag" (e.g., Aldrich AtmosBag) purged with dry nitrogen or argon for all weighing operations. This creates a local anhydrous environment.

Module 2: Precision Weighing Protocol

The Failure Point: Standard weighing (taring a boat, adding solid) fails because the salt absorbs water during the transfer, increasing the reading on the balance while the actual amount of drug remains constant.

The Fix: Use the Weighing by Difference method.[1][2][3]

Step-by-Step Weighing by Difference
  • Preparation: Equilibrate the source vial to room temperature in a desiccator.

  • Initial Weighing: Place the entire capped source vial on the analytical balance. Record the mass (

    
    ).[2][3][4]
    
  • Transfer:

    • Remove the vial from the balance.[2]

    • Quickly transfer the estimated amount of solid into your receiving vessel (volumetric flask/vial) using a clean spatula.[3]

    • Tip: Do not use weighing paper/boats. Transfer directly to the final vessel to minimize surface area exposure.

  • Final Weighing: Immediately recap the source vial and place it back on the balance. Record the new mass (

    
    ).
    
  • Calculation:

    
    
    Why this works: You are measuring the mass loss from the protected environment of the vial. Any water absorbed by the sample after it leaves the vial does not affect the recorded 
    
    
    
    or
    
    
    .
Handling Workflow Visualization

HandlingWorkflow Storage Storage (-20°C) Secondary: Desiccator Equilib Warm to Room Temp (Inside Desiccator) Storage->Equilib Inspect Visual Inspection (Is it clumped?) Equilib->Inspect Redry Vacuum Dry (<30°C, P2O5) Inspect->Redry Yes (Wet/Clumped) Weigh Weigh by Difference (Minimize Air Exposure) Inspect->Weigh No (Free Flowing) Redry->Weigh Constant Wt Reached Solubilize Dissolve Immediately (Anhydrous Solvent) Weigh->Solubilize

Figure 1: Decision tree for handling hygroscopic salts. Note the critical inspection step before weighing.

Module 3: Chemical Stability & Solubilization

Once dissolved, the physical risk (hygroscopicity) is replaced by chemical risk (hydrolysis).

The Degradation Mechanism

The carbamate moiety (


) is an "amide-ester hybrid."[5] In the presence of water and extreme pH (especially basic), it hydrolyzes.

Reaction:



Solvent Recommendations
Solvent SystemSuitabilityNotes
DMSO (Anhydrous) Excellent Best for stock solutions (10-100 mM). Store at -20°C. Hygroscopic solvent; keep sealed.
Ethanol (Absolute) Good Good solubility. Avoid if evaporation is required (may concentrate moisture).
Water / Saline Poor (Long term) Only for immediate use. Hydrolysis half-life may be <24h depending on pH.
PBS (pH 7.4) Fair Use immediately. The neutral pH minimizes hydrolysis compared to unbuffered water.
Degradation Pathway Visualization

DegradationPathway Drug Piperidin-2-ylmethyl N-methylcarbamate Intermediate Tetrahedral Intermediate Drug->Intermediate Nucleophilic Attack (Catalyzed by pH) Water H2O (Absorbed Moisture) Water->Intermediate Products Piperidin-2-ylmethanol + Methylamine + CO2 Intermediate->Products Collapse

Figure 2: Hydrolytic degradation pathway. Absorbed moisture drives the reaction from left to right, destroying the active compound.

Module 4: Troubleshooting & FAQs

Q1: The salt has turned into a sticky gum in the vial. Is it ruined?

  • Answer: Not necessarily, but its stoichiometry is unknown.

  • Fix: You cannot weigh this directly. You must dry it.[6][7] Place the uncapped vial in a vacuum desiccator over

    
     or KOH pellets. Apply vacuum for 24-48 hours.
    
  • Caution: Do not use a heated vacuum oven >40°C, as carbamates can be thermally unstable [1].

Q2: My IC50 values are fluctuating wildly between experiments.

  • Answer: This is likely a "weighing water" error. If you weigh 10mg of a salt that is 20% water by weight, you are only adding 8mg of drug.

  • Fix: Switch to "Weighing by Difference" (Module 2). Alternatively, perform a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact molar content of your stock solution.

Q3: Can I make a large aqueous stock solution and freeze it?

  • Answer: No. Freezing aqueous solutions of carbamates is risky because pH shifts during the freezing process (eutectic formation) can accelerate hydrolysis [2].

  • Fix: Make stock solutions in 100% DMSO. Dilute into aqueous buffer only immediately before the experiment.

Q4: Which salt form is best if I can choose?

  • Answer: If you have the option to request a specific salt:

    • Avoid: Hydrochloride (HCl) salts of piperidines are often extremely hygroscopic.

    • Preferred: Tartrate or Fumarate salts are generally less hygroscopic and more crystalline, though they still require care [3].

References

  • Vacondio, F., et al. (2014). "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents." Drug Development Research.

    • Context: Establishes the hydrolytic stability profiles of carbam
  • USP General Chapter <1251>. "Weighing on an Analytical Balance." United States Pharmacopeia.

    • Context: The authoritative standard for "Weighing by Difference" methodology.[8]

  • FDA Guidance for Industry. (2014). "Abbreviated New Drug Applications: Stability Testing of Drug Substances and Products."

    • Context: Guidelines on handling hygroscopic substances and stability testing requirements.[9][8][10]

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern of piperidin-2-ylmethyl N-methylcarbamate

Comparison Guide: LC-MS Fragmentation Profiling of Piperidin-2-ylmethyl N-methylcarbamate Executive Summary This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of Piperidin-2-ylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: LC-MS Fragmentation Profiling of Piperidin-2-ylmethyl N-methylcarbamate

Executive Summary This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of Piperidin-2-ylmethyl N-methylcarbamate , a structural motif commonly found in reversible inhibitors of endocannabinoid hydrolases (e.g., MAGL, FAAH) and specific agrochemical agents.[1]

We compare the performance of Targeted Triple Quadrupole (CID) workflows against High-Resolution Q-TOF/Orbitrap (HCD) platforms. While Triple Quadrupole methods offer superior sensitivity for pharmacokinetic (PK) quantification, High-Resolution Mass Spectrometry (HRMS) provides the structural specificity required to differentiate this compound from isobaric metabolites and degradation products (e.g., hydrolysis to piperidin-2-ylmethanol).[1]

Chemical Context & Physicochemical Properties

Understanding the substrate is the first step in designing a robust mass spectrometry method. This compound combines a basic piperidine nitrogen with a labile carbamate moiety.

  • Compound: Piperidin-2-ylmethyl N-methylcarbamate[1][2][3][4][5][6][7][8]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 172.1212 Da[1]

  • Precursor Ion

    
    :  173.1285 m/z[1]
    
  • Key Functional Groups:

    • Secondary Amine (Piperidine): High proton affinity (

      
      ), ensuring excellent ionization efficiency in ESI(+) mode.
      
    • Carbamate Linker: Susceptible to thermal degradation and in-source fragmentation; requires optimized source temperatures.[1]

Comparative Analysis: Targeted CID vs. High-Res HCD

The choice of fragmentation mode dictates the quality of data for either quantitation or structural elucidation.

Performance Matrix
FeatureMethod A: Triple Quadrupole (CID) Method B: Q-TOF / Orbitrap (HCD)
Primary Application Trace Quantitation (PK/PD studies)Metabolite ID & Impurity Profiling
Fragmentation Energy Low-Medium (10–30 eV)Higher Energy (30–50 NCE)
Sensitivity (LOD) High (< 0.5 ng/mL achievable)Moderate (1–5 ng/mL)
Selectivity Unit Resolution (Subject to isobaric interference)High Resolution (< 5 ppm mass error)
Key Limitation "Crosstalk" from carbamate analogsSlower duty cycle for rapid chromatography
Expert Insight:
  • For Quantitation: Use Method A . The transition

    
     (neutral loss of methyl isocyanate) is the most abundant but can be non-specific if other carbamates are present. The transition 
    
    
    
    (piperidine ring fragment) is less intense but more specific to the ring structure.
  • For Identification: Use Method B . HRMS allows you to distinguish the fragment

    
     (116.1070) from potential background ions with similar nominal mass.[1]
    

Fragmentation Mechanism & Signaling Pathway[1]

The fragmentation of Piperidin-2-ylmethyl N-methylcarbamate follows a predictable pathway governed by the stability of the piperidine ring and the lability of the carbamate bond.[1]

Mechanism Description:

  • Protonation: The molecule is protonated at the most basic site, the piperidine nitrogen (

    
    , m/z 173).
    
  • Primary Fragmentation (Neutral Loss): A characteristic rearrangement leads to the expulsion of neutral methyl isocyanate (

    
    , 57.02 Da). This yields the protonated alcohol species, Piperidin-2-ylmethanol  (m/z 116).[1]
    
  • Secondary Fragmentation:

    • Dehydration: The alcohol fragment loses water (

      
      , 18 Da) to form a tetrahydropyridine species (m/z 98).
      
    • Ring Cleavage: Higher energy collisions drive ring opening or cross-ring cleavage of the piperidine, generating characteristic hydrocarbon/amine fragments (e.g., m/z 84).

Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 173.1285 (Piperidin-2-ylmethyl N-methylcarbamate) Intermediate Fragment Ion m/z 116.1070 (Protonated Piperidin-2-ylmethanol) Precursor->Intermediate  CID/HCD  -57 Da NeutralLoss Neutral Loss Methyl Isocyanate (CH3NCO, 57 Da) Precursor->NeutralLoss Fragment2 Fragment Ion m/z 98.0964 (Dehydration Product) Intermediate->Fragment2  -H2O  (18 Da) Fragment3 Fragment Ion m/z 84.0813 (Piperidine Ring Fragment) Intermediate->Fragment3  Ring Cleavage

Caption: Proposed ESI(+) fragmentation pathway of Piperidin-2-ylmethyl N-methylcarbamate showing the characteristic neutral loss of methyl isocyanate.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard analytical chemistry principles adapted for carbamate stability.

Protocol 1: Sample Preparation
  • Solvent: Dissolve standard in Methanol (avoid water for long-term storage to prevent hydrolysis).

  • Working Solution: Dilute to 100 ng/mL in 0.1% Formic Acid in Water/Acetonitrile (95:5).

  • Stability Warning: Analyze within 24 hours. Carbamates are prone to hydrolysis in aqueous solutions, especially at high pH. Keep samples at 4°C.

Protocol 2: LC-MS/MS Acquisition (Triple Quad)

This method is optimized for sensitivity (Quantitation).[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to stabilize carbamate).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source (ESI+):

    • Capillary Voltage: 3500 V[1]

    • Gas Temp: 300°C (Avoid excessive heat to prevent in-source fragmentation).[1]

  • SRM Table:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 173.1116.115Max Sensitivity
Qualifier 1 173.198.125Structural Check
Qualifier 2 173.184.135High Specificity
Protocol 3: High-Res Confirmation (Q-TOF)

This method is optimized for specificity (MetID).

  • Scan Mode: MS/MS (Targeted) or Data-Dependent Acquisition (DDA).[1]

  • Mass Range: 50–300 m/z.

  • Collision Energy: Ramp 10–40 eV to capture the full fragmentation spectrum.

  • Acceptance Criteria: Mass accuracy < 5 ppm for the precursor (173.1285) and the major fragment (116.1070).

References

  • Holmstead, R. L., & Casida, J. E. (1975).[9] Chemical ionization mass spectrometry of N-methylcarbamate insecticides, some of their metabolites, and related compounds. Journal of AOAC International, 58(3), 541-547.[1] Link

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Notes. Link

  • Adibekian, A., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Nature Chemical Biology, 7, 293-300.[1] Link

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Piperidine Carbamate Purity Analysis

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. Piperidine carbamates, a cl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. Piperidine carbamates, a class of compounds with significant therapeutic potential, are no exception. This guide provides an in-depth, technically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of piperidine carbamates. We will explore the causality behind each experimental choice and objectively compare the validated HPLC method with viable alternatives, supported by experimental data.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), underpins the entire process described herein.[1][2][3]

The Foundational Role of HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for drug impurity characterization, offering precise identification and quantification.[4] It excels at separating complex mixtures, making it ideal for analyzing non-volatile and thermally unstable compounds like many piperidine carbamates.[4][5] A typical reversed-phase HPLC (RP-HPLC) method separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18), using a polar mobile phase for elution.[5]

Proposed HPLC Method Parameters

Before validation, a robust method must be developed. For a representative piperidine carbamate, the following conditions serve as our baseline for validation.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and is a standard for reversed-phase chromatography.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is chosen to ensure separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time and column efficiency.
Detection UV at 220 nmCarbamate groups often exhibit UV absorbance at lower wavelengths.[6][7]
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity and analyte solubility.
Injection Vol. 10 µLA small volume to prevent band broadening and column overload.

A Step-by-Step Guide to HPLC Method Validation

Method validation is a continuous process, starting from development and extending throughout the method's lifecycle.[8] The validation protocol must define the parameters to be tested and the acceptance criteria.[8] We will follow the framework established by the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[1][3][9][10][11]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, demonstrating the interdependency of each parameter.

HPLC_Validation_Workflow cluster_dev Method Foundation cluster_core Core Validation Parameters cluster_limit Limit & Robustness Dev Method Development SS System Suitability Dev->SS Establishes Baseline Spec Specificity SS->Spec Ensures System is Ready Lin Linearity & Range Spec->Lin Confirms Peak Identity Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOQ LOQ Lin->LOQ Defines Quantitation Limits Rob Robustness Acc->Rob Tests Reliability Prec->Rob Tests Reliability LOD LOD LOQ->LOD

Caption: Workflow for HPLC Method Validation.

System Suitability

Why it's done: This is a mandatory check before any analytical run. It verifies that the chromatography system (pump, injector, column, detector) is performing adequately for the analysis.

How it's done:

  • Prepare a standard solution of the piperidine carbamate API.

  • Make five replicate injections of the standard solution.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.

Acceptance Criteria:

  • %RSD of peak area and retention time: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: > 2000

Specificity

Why it's done: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, or excipients.[1][12] A lack of specificity can sometimes be compensated by using two or more analytical procedures.[13]

How it's done:

  • Forced Degradation: Subject the piperidine carbamate sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (if in a drug product).

  • Assess peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.

Acceptance Criteria:

  • The main piperidine carbamate peak should be resolved from all impurity and degradation peaks (Resolution > 2.0).

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity and Range

Why it's done: Linearity establishes a direct correlation between the concentration of the analyte and the detector's signal response over a defined range.[12] This is fundamental for accurate quantification.

How it's done:

  • Prepare a series of at least five standard solutions of the piperidine carbamate, typically ranging from 50% to 150% of the expected test concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,300
1251,249,800
1501,503,100
0.9998
Accuracy

Why it's done: Accuracy measures the closeness of the test results to the true value.[12] It is typically determined by recovery studies.[13]

How it's done:

  • Spike a placebo blend (or a known sample matrix) with the piperidine carbamate API at three different concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% for each level.

Table 2: Example Accuracy (Recovery) Data

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.599.4%
100%100.0101.2101.2%
120%120.0119.499.5%
Precision

Why it's done: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[1]

How it's done:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[1]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument to assess the effects of random events.[1]

Acceptance Criteria:

  • %RSD for repeatability: ≤ 2.0%

  • %RSD for intermediate precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's done: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for analyzing impurities.

How it's done:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ value must be demonstrated to have acceptable precision and accuracy.

Robustness

Why it's done: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

How it's done:

  • Systematically vary parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze the system suitability standard under each condition and evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria:

  • System suitability parameters must still pass under all varied conditions.

Comparison with Alternative Analytical Techniques

While HPLC is a workhorse, other techniques offer unique advantages and can be complementary. The choice depends on the specific analytical challenge.

Tech_Comparison center Piperidine Carbamate Purity HPLC HPLC-UV center->HPLC Quantitative Purity (Robust, Validated) LCMS LC-MS center->LCMS Impurity ID (High Specificity) GCMS GC-MS center->GCMS Volatile Impurities (Thermally Labile?) CE Capillary Electrophoresis center->CE Orthogonal Separation (High Efficiency)

Caption: Alternative techniques for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for identifying unknown impurities.[14] It offers high sensitivity and specificity, allowing for the structural elucidation of degradation products and synthesis by-products.[14] While pharmacopoeial HPLC methods often use non-volatile buffers incompatible with MS, an MS-compatible method can be developed for impurity identification.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[16] However, its application to carbamates can be challenging as many are thermally labile, potentially degrading in the hot GC injector.[17] Specialized injection techniques or derivatization may be required to overcome this limitation.[17][18]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio in a capillary.[19] It offers advantages like high resolution, short analysis times, and extremely low sample and reagent consumption.[19][20] CE provides a different separation mechanism compared to HPLC, making it an excellent orthogonal technique to confirm purity results and resolve impurities that may co-elute in an HPLC system.[20]

Performance Comparison

The following table objectively compares the validated HPLC method with its primary alternatives.

Table 3: Comparison of Analytical Techniques for Purity Analysis

ParameterHPLC-UVLC-MSGC-MSCapillary Electrophoresis (CE)
Primary Use Quantitative Purity & Impurity Profiling Impurity Identification & Structure Elucidation [21]Volatile/Semi-Volatile Impurity Analysis [22]Orthogonal Purity Confirmation, Chiral Separations [23]
Specificity Good (with PDA); may require orthogonal method for confirmation.Excellent; provides mass information for definitive identification.Excellent; provides mass spectral library matching.Excellent; different separation principle from LC.
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)[15]Excellent (pg/mL range)Variable; generally lower than LC unless coupled with MS or using concentration techniques.[20]
Compound Scope Broad (non-volatile, polar to non-polar compounds).Broad; similar to HPLC but with mobile phase restrictions.Limited to volatile and thermally stable (or derivatizable) compounds.Broad (charged and polar molecules).[19]
Robustness High; well-established and reliable for QC environments.Moderate; requires more specialized maintenance.Moderate; susceptible to matrix effects and thermal degradation issues.[17]Moderate; can be sensitive to buffer composition and capillary surface.
Cost/Complexity ModerateHighModerate to HighLow to Moderate

Conclusion

The validated reversed-phase HPLC method provides a robust, accurate, and precise system for the routine determination of piperidine carbamate purity in a quality control environment. Its performance, grounded in the principles of ICH guidelines, ensures that it is fit for its intended purpose.

However, a comprehensive purity assessment strategy often benefits from a multi-technique approach. LC-MS is unparalleled for the definitive identification of unknown impurities discovered during forced degradation studies or stability testing.[14][15] Capillary Electrophoresis serves as a valuable orthogonal technique to confirm the homogeneity of the main peak and ensure no impurities are being missed.[20][23] Finally, GC-MS should be considered for the specific analysis of any potential volatile or thermally labile process impurities.

By understanding the strengths and limitations of each method, researchers and drug development professionals can design a holistic and scientifically sound analytical control strategy, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink Research Chemicals. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Moyo, L. K. (1998). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest Dissertations Publishing. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Altria, K. D., & Elder, D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Request PDF. (n.d.). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Beg, S. et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • UBC Library Open Collections. (n.d.). Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. [Link]

  • Amirav, A. et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Ramautar, R. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. PubMed. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • EMA. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • LabX. (2025). Capillary Electrophoresis: Principles and Applications. [Link]

  • OIV. (n.d.). Ethyl Carbamate (Type-II). International Organisation of Vine and Wine. [Link]

  • Cortacero-Ramírez, S. et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed. [Link]

  • Atlantis Press. (2015). GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. [Link]

  • Valicare GmbH. (n.d.). Analytical Method Validation (AMV). [Link]

  • EPA. (n.d.). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Laboteq. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Kyushu University. (2004). Simultaneous determination of carbamate pesticides in human serum and urine by automatic reversed-phase HPLC combined with on-line column enrichment. [Link]

  • Biosynce. (2025). What are the detection methods for piperidine?. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]

  • Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

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Validation

Comparative Guide: IR Spectroscopy Characterization of the N-Methylcarbamate Functional Group

Executive Summary The N-methylcarbamate moiety ( ) is a structural hybrid between an ester and an amide. It is a critical pharmacophore in medicinal chemistry (e.g., cholinesterase inhibitors like rivastigmine) and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylcarbamate moiety (


) is a structural hybrid between an ester and an amide. It is a critical pharmacophore in medicinal chemistry (e.g., cholinesterase inhibitors like rivastigmine) and agrochemistry (e.g., carbaryl).

Characterizing this group presents a unique spectroscopic challenge: its carbonyl absorption overlaps with esters, while its N-H functionality mimics secondary amides. Misinterpretation of these overlapping bands can lead to erroneous structural assignments during early-stage drug discovery.

This guide provides a definitive, data-driven framework to distinguish N-methylcarbamates from their structural analogs using Infrared (IR) Spectroscopy.

Part 1: The N-Methylcarbamate Fingerprint

To positively identify an N-methylcarbamate, you must observe a "diagnostic triad" of signals. Absence of any single band in this triad invalidates the assignment.

Table 1: Diagnostic Peak Assignments (N-Methylcarbamate)
Vibration ModeFrequency (

)
IntensityPeak ShapeStructural Insight

Stretching
3300 – 3460 MediumSharp (Free) / Broad (Bonded)Diagnostic of

amine character. Single band distinguishes it from primary carbamates (

).

Stretching
1700 – 1740 StrongSharpThe Critical Indicator. Frequency is higher than amides but overlaps with esters.

+

1510 – 1550 Medium-StrongBroad/Sharp"Amide II" Band. Confirms the presence of Nitrogen attached to Carbonyl (rules out esters).

Stretching
1200 – 1250 StrongBroadEster-like Stretch. Confirms the presence of Oxygen attached to Carbonyl (rules out amides).

Technical Note: The exact position of the Carbonyl (


) band is highly sensitive to the nature of the 

group. Aromatic

groups (e.g., phenyl carbamates) shift the

to higher frequencies (~1735

) due to resonance competition, whereas aliphatic

groups appear lower (~1710

).

Part 2: Comparative Analysis (The Differentiators)

The most common error in interpreting N-methylcarbamate spectra is confusing them with Secondary Amides or Esters .

Mechanistic Logic
  • Vs. Amides: Carbamates have an additional Oxygen atom adjacent to the carbonyl. This electronegative induction withdraws electron density from the carbonyl carbon, strengthening the

    
     bond and shifting the absorption to a higher wavenumber  than amides.
    
  • Vs. Esters: Carbamates possess a Nitrogen atom with a lone pair capable of resonance. This single bond character lowers the

    
     frequency slightly compared to pure esters, but the key differentiator is the presence of N-H bands.
    
Table 2: Comparative Spectral Shifts
FeatureN-Methylcarbamate Secondary Amide (

)
Ester (

)

High (1700-1740) Low (1630-1690)High (1735-1750)

Present (Single band) Present (Single band)Absent
Amide II (

)
Present PresentAbsent

(

)
Present AbsentPresent
Decision Logic Visualization

The following decision tree illustrates the logical flow for distinguishing these functional groups based on spectral data.

SpectralLogic Start Unknown Spectrum Analyze Carbonyl Region CheckCO Is there a strong C=O band (1630 - 1760 cm⁻¹)? Start->CheckCO CheckNH Is there an N-H Stretch (3200 - 3450 cm⁻¹)? CheckCO->CheckNH Yes NotCarbonyl Not a Carbamate/Amide/Ester CheckCO->NotCarbonyl No CheckAmideII Is there an Amide II band (~1510 - 1550 cm⁻¹)? CheckNH->CheckAmideII Yes Ester Likely ESTER (No N-H, High C=O) CheckNH->Ester No (Lacks N-H) CheckCOFreq Check C=O Frequency CheckAmideII->CheckCOFreq Yes CheckAmideII->Ester No (Lacks N-H bend) CheckCOStretch Is there a C-O-C Stretch (1000 - 1300 cm⁻¹)? CheckCOFreq->CheckCOStretch High (>1700) Amide Likely AMIDE (Low C=O, No C-O stretch) CheckCOFreq->Amide Low (<1690) CheckCOStretch->Amide No Carbamate CONFIRMED N-METHYLCARBAMATE (High C=O, N-H, C-O stretch) CheckCOStretch->Carbamate Yes (Has Ester character)

Figure 1: Spectral assignment logic tree for differentiating N-methylcarbamates from amides and esters.

Part 3: Experimental Protocols (Self-Validating)

To ensure the spectral data is reliable, particularly regarding Hydrogen Bonding (which shifts peaks), the following protocol is required.

Protocol: Concentration-Dependent Dilution Study

Objective: Distinguish between intermolecular hydrogen bonding (concentration-dependent) and intramolecular bonding (concentration-independent).

Reagents:

  • Analyte: N-methylcarbamate derivative (pure).

  • Solvent: Anhydrous

    
     or 
    
    
    
    (Spectroscopic Grade). Note:
    
    
    is preferred for IR transparency but requires safety handling.

Workflow:

  • Preparation: Prepare a stock solution of 0.1 M analyte.

  • Scan 1 (Concentrated): Load into a liquid IR cell (CaF2 windows, 0.1 mm path length). Acquire spectrum.

    • Expectation: Broad

      
       peak ~3300 
      
      
      
      (Intermolecular H-bonding).
  • Dilution: Dilute stock to 0.01 M and 0.001 M.

  • Scan 2 & 3 (Dilute): Acquire spectra for diluted samples.

    • Validation Criteria: As concentration decreases, the broad band at 3300

      
       should diminish, and a sharp band at 3440–3460 
      
      
      
      (Free N-H) should appear and grow relative to the broad band.
  • Analysis: If the peak remains broad and does not shift upon dilution, the H-bonding is intramolecular (e.g., to an ortho-substituent on an aromatic ring).

Mechanistic Visualization: Resonance & H-Bonding

The following diagram explains the electronic effects dictating the peak positions observed in the protocol above.

Resonance StructA Resonance Form A (Neutral) C=O Character: High Freq: ~1740 cm⁻¹ StructB Resonance Form B (Zwitterionic) C-O Character: High Freq: <1700 cm⁻¹ StructA->StructB Resonance Equilibrium LonePairN Nitrogen Lone Pair Donation LonePairN->StructB Promotes Single Bond Character ElectronegO Oxygen (Ester) Induction ElectronegO->StructA Promotes Double Bond Character

Figure 2: Competing electronic effects. The ester oxygen (Induction) competes with the amide nitrogen (Resonance), resulting in a C=O frequency that is intermediate between esters and amides.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general IR group frequencies).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press. (Detailed discussion on carbonyl/amide resonance competition).
Comparative

A Senior Application Scientist's Guide to Biological Assay Validation for Piperidine Carbamate Inhibitors

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous validation. The piperidine carbamate core, a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous validation. The piperidine carbamate core, a versatile and increasingly prominent scaffold in medicinal chemistry, has given rise to inhibitors targeting a range of enzymes implicated in diseases from cancer to neurological disorders.[1][2][3][4][5][6] However, the biological validation of these inhibitors requires a nuanced and target-aware approach to generate reliable and reproducible data. This guide provides an in-depth comparison of biological assay validation strategies for piperidine carbamate inhibitors, grounded in scientific integrity and field-proven insights.

The Imperative of Rigorous Assay Validation

The objective of any analytical procedure's validation is to demonstrate its suitability for its intended purpose.[7] For drug discovery, this means ensuring that the data accurately reflects the inhibitor's potency, selectivity, and mechanism of action. Failure to properly validate assays can lead to costly delays, misleading structure-activity relationships (SAR), and the progression of unsuitable candidates into later stages of development.[8][9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for bioanalytical method validation, which serve as a foundational framework.[7][8][10][11][12][13][14][15][16]

This guide will dissect the validation process into two core components: biochemical assays and cell-based assays . We will explore the critical validation parameters and experimental considerations for each, with a special focus on the unique characteristics of piperidine carbamate inhibitors.

Core Principles of Assay Validation

Before delving into specific assay formats, it's crucial to understand the universal parameters that define a robust and reliable assay, as outlined by guidelines like ICH Q2(R1).[7][13][15][17]

Validation ParameterDescription
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7][12]
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][18]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7][8]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[18] The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]

I. Biochemical Assay Validation: Probing the Direct Target Interaction

Biochemical assays are indispensable for characterizing the direct interaction between a piperidine carbamate inhibitor and its purified target enzyme.[9] These assays are fundamental for determining intrinsic potency (e.g., IC50, Ki) and understanding the mechanism of inhibition.

Causality Behind Experimental Choices in Biochemical Assays

The choice of assay format is dictated by the enzyme class. For instance, many piperidine carbamates target kinases and serine hydrolases.[3][5][20]

  • For Kinase Targets: Luminescent assays, such as the ADP-Glo™ Kinase Assay, are widely used.[20] These assays measure the amount of ADP produced, which is directly proportional to kinase activity.[20] Radiometric filter-binding assays are considered a gold standard for their sensitivity and lack of compound interference.[21]

  • For Serine Hydrolase/Protease Targets: Fluorogenic substrates are commonly employed.[1][22] The cleavage of the substrate by the enzyme releases a fluorescent molecule, providing a kinetic readout of enzyme activity.[22]

A critical consideration for many carbamate inhibitors is their potential for covalent modification of the target enzyme, often through carbamoylation of a nucleophilic serine residue.[3] This necessitates specific experimental designs to differentiate between reversible and irreversible inhibition.

Experimental Protocol: Time-Dependent Inhibition Assay

This protocol is essential for characterizing covalent or slow-binding inhibitors.

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified enzyme and a dilution series of the piperidine carbamate inhibitor.

  • Pre-incubation: Mix the enzyme and inhibitor at various concentrations and incubate for different time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. For kinases, this would be ATP and the specific substrate peptide. For proteases, it would be the fluorogenic substrate.

  • Signal Detection: Measure the reaction rate at each pre-incubation time point.

  • Data Analysis: Plot the observed rate constant of inactivation (k_obs) against the inhibitor concentration. For a covalent inhibitor, this plot should be linear, and the slope will give the second-order rate constant (k_inact/Ki).

Diagram: Workflow for Biochemical Assay Validation

G cluster_0 Assay Development cluster_1 Validation A Reagent Optimization (Enzyme, Substrate) B Determine Initial Velocity Conditions A->B C IC50 Determination (Potency) B->C D Time-Dependent Inhibition Assay (Mechanism) C->D E Selectivity Profiling (Off-Target Effects) D->E F Robustness Testing (pH, Temp, etc.) E->F

Caption: A streamlined workflow for the validation of biochemical assays for enzyme inhibitors.

Selectivity Profiling: A Critical Step for Trustworthiness

A potent inhibitor is of little value if it promiscuously hits unintended targets, leading to potential toxicity.[21] Therefore, selectivity profiling is a non-negotiable aspect of validation. This involves screening the piperidine carbamate inhibitor against a panel of related enzymes.[20][23][24] For example, a kinase inhibitor should be tested against a broad panel of kinases to understand its selectivity profile.[20][21][23][24] The data from these screens are often represented as a "kinase dendrogram" to visualize the selectivity.

Table: Comparison of Biochemical Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Luminescence (e.g., ADP-Glo™) Measures ATP consumption by quantifying ADP production.[20]High throughput, sensitive, automation-friendly.[20][24]Indirect measurement, potential for compound interference with luciferase.Kinases, ATPases.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon enzyme binding.Homogeneous (no-wash) format, good for high-throughput screening.Lower sensitivity for some targets, potential for compound autofluorescence.Proteases, phosphatases.
Radiometric Assays Uses a radiolabeled substrate (e.g., ³²P-ATP) and measures its incorporation into the product."Gold standard" for sensitivity and directness, less prone to compound interference.[21]Requires handling of radioactive materials, lower throughput.Kinases, other transferases.
Activity-Based Protein Profiling (ABPP) Uses chemical probes to directly measure the activity of entire enzyme families in complex proteomes.[3]Provides a global view of selectivity in a native biological system.[3]Requires specialized probes and mass spectrometry expertise.Serine hydrolases.[3]

II. Cell-Based Assay Validation: Assessing Efficacy in a Biological Context

While biochemical assays are crucial for understanding direct target engagement, they do not fully recapitulate the complexities of a cellular environment. Cell-based assays are essential for confirming that an inhibitor can cross the cell membrane, engage its target in the presence of endogenous substrate concentrations (like high intracellular ATP for kinase inhibitors), and elicit the desired biological response.[25][26]

Designing a Self-Validating Cell-Based Assay System

A well-designed cell-based assay should provide a clear and quantifiable readout that is directly linked to the inhibition of the target pathway.[25]

Diagram: Logic of a Target Engagement and Pathway Modulation Assay

G Inhibitor Piperidine Carbamate Inhibitor Target Target Enzyme (e.g., Kinase, Protease) Inhibitor->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation/ Cleavage Pathway Signaling Pathway Activation/Inhibition Substrate->Pathway Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response

Sources

Validation

Structural and Pharmacological Divergence: Piperidin-2-yl vs. Piperidin-3-yl Carbamates

This guide provides a structural and pharmacological comparison of Piperidin-2-yl versus Piperidin-3-yl carbamates , designed for medicinal chemists and drug development professionals.[1] [1] Executive Summary In the des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and pharmacological comparison of Piperidin-2-yl versus Piperidin-3-yl carbamates , designed for medicinal chemists and drug development professionals.[1]

[1]

Executive Summary

In the design of serine hydrolase inhibitors (e.g., FAAH, MAGL, AChE) and CNS-active agents, the piperidine ring serves as a privileged scaffold.[2] However, the regioisomerism of the carbamate attachment—specifically at the C2 (alpha) versus C3 (beta) position—dictates profound differences in chemical stability, synthetic accessibility, and binding kinetics.[2]

  • Piperidin-3-yl Carbamates: Represent the industry standard .[1] They are chemically stable, synthetically accessible from the chiral pool, and possess a "bent" vector ideal for occupying hydrophobic pockets in enzymes like FAAH.[2]

  • Piperidin-2-yl Carbamates: Represent a synthetic and stability challenge .[1] Direct attachment of a carbamate nitrogen to the C2 position creates a chemically labile aminal (N,N-acetal) functionality, often requiring specific ring-nitrogen protection to prevent hydrolysis.[1]

Structural & Electronic Analysis

The fundamental difference lies in the electronic relationship between the carbamate nitrogen and the piperidine ring nitrogen.

Piperidin-3-yl Carbamate (The Stable Isomer)[1]
  • Topology: The carbamate is attached at the

    
    -position relative to the ring nitrogen.[1]
    
  • Electronic State: The C3 carbon is separated from the ring nitrogen by two sigma bonds.[2] There is no direct orbital overlap or anomeric effect.[2]

  • Stability: The molecule behaves as a standard secondary amine (ring) and a secondary carbamate (exocyclic).[2] It is stable in aqueous media and standard physiological pH.[2]

Piperidin-2-yl Carbamate (The Labile Isomer)[1]
  • Topology: The carbamate is attached at the

    
    -position (C2).
    
  • Electronic State (The Aminal Instability):

    • If the ring nitrogen is free (

      
      ), the structure is a cyclic hemiaminal  or aminal .[2]
      
    • Mechanism of Instability: The lone pair on the ring nitrogen can donate into the

      
       orbital of the C2-N(carbamate) bond, facilitating the elimination of the carbamate and formation of an imine (Schiff base).
      
  • Consequence: "Piperidin-2-yl carbamates" are rarely isolated as free bases.[1] They typically exist as:

    • N-Acylated derivatives: The ring nitrogen is protected (e.g., N-Boc, N-Cbz) to withdraw electron density and prevent elimination.[1]

    • Tautomeric Mixtures: In solution, they may equilibrate with the open-chain aldehyde/ketone or imine forms.[2]

Visualizing the Stability Crisis

The following diagram illustrates the decomposition pathway inherent to the 2-yl isomer compared to the stability of the 3-yl isomer.

StabilityComparison cluster_3yl Piperidin-3-yl (Stable) cluster_2yl Piperidin-2-yl (Unstable) P3 Piperidin-3-yl Carbamate (Beta-Amino) Stable Stable in Solution (No elimination) P3->Stable P2 Piperidin-2-yl Carbamate (Alpha-Amino / Aminal) Imine Tetrahydropyridine Imine (+ Carbamate leaving group) P2->Imine Lone pair donation (Elimination) Hydrolysis Hydrolysis Products (Aldehyde + Amine) Imine->Hydrolysis + H2O

Figure 1: Mechanistic pathway showing the inherent instability of the free piperidin-2-yl carbamate versus the stable 3-yl isomer.[1]

Synthetic Accessibility Comparison

Synthesis of Piperidin-3-yl Carbamates

This route is robust and scalable, often starting from the chiral pool (L-Glutamic acid) or via reduction of commercially available precursors.[1][3]

Protocol Summary (Standard Route):

  • Starting Material: 3-Aminopyridine or N-Boc-3-aminopiperidine.[1][3][4]

  • Reaction: The amine is reacted with a chloroformate (e.g., Phenyl chloroformate) or an activated carbonate.[2]

  • Chirality: Enantiopure (S)- or (R)-3-aminopiperidines are widely available, allowing precise SAR exploration.[1]

Synthesis of Piperidin-2-yl Carbamates

Synthesizing the 2-yl isomer requires "masking" the instability.[1]

Protocol Summary (Protected Route):

  • Starting Material: N-Boc-Piperidine.[1][3]

  • Lithiation: Directed

    
    -lithiation using sec-BuLi/TMEDA at -78°C.
    
  • Electrophile Trapping: Reaction with an electrophilic nitrogen source (e.g., di-tert-butyl azodicarboxylate) followed by reduction, OR reaction with an isocyanate (yields urea/amide, difficult for carbamate).[2]

  • Alternative: Reduction of 2-aminopyridine. Note: This typically yields the amidine, not the amine, unless specific hydrogenation conditions (Rh/C, high pressure) are used, and the product must be immediately protected.[2]

Pharmacological Performance (SAR)[2]

Case Study: FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) inhibitors often utilize a piperidine-carbamate scaffold (e.g., URB597 analogs).[2]

FeaturePiperidin-3-yl ScaffoldPiperidin-2-yl Scaffold
Binding Mode Optimal. The C3-vector positions the carbamate carbonyl into the "oxyanion hole" (Ser241/Ser217) while the piperidine ring occupies the acyl-chain binding pocket.[1]Steric Clash. The C2 position is too close to the bulky piperidine nitrogen.[2] Substituents here often clash with the catalytic triad residues.[2]
Selectivity High selectivity for FAAH over MAGL is often achieved by tuning the N-substituent.[1]Poorly defined due to stability issues; often shows non-specific reactivity if the aminal hydrolyzes.
Metabolic Stability High. The piperidine ring is metabolically robust (except for N-oxidation).[1]Low. Rapid ring opening or hydrolysis at the C2-N junction in plasma.[1]
Comparative Data (Representative)

Data extrapolated from structure-activity relationships of serine hydrolase inhibitors.

Compound ClassTargetIC50 (nM)t1/2 (Microsomal)
N-Aryl-Piperidin-3-yl Carbamate FAAH15 - 50 nM> 60 min
N-Aryl-Piperidin-4-yl Carbamate FAAH100 - 300 nM> 60 min
N-Aryl-Piperidin-2-yl Carbamate FAAHInactive / >10 µM*< 5 min (Decomposes)

*Note: Activity for 2-yl derivatives is often non-existent due to decomposition before target engagement, unless the ring nitrogen is permanently protected (e.g., as a sulfonamide).[1]

Experimental Protocols

Synthesis of tert-Butyl (Piperidin-3-yl)carbamate (Stable Reference)

This protocol yields the stable 3-yl regioisomer, a common intermediate for CNS drugs.[1]

  • Dissolution: Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in DCM/Water (1:1).

  • Basification: Add

    
     (3.0 eq) and cool to 0°C.
    
  • Acylation: Dropwise add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) in DCM.
    
  • Workup: Stir 4h at RT. Separate organic layer, wash with brine, dry over

    
    .[2]
    
  • Purification: Recrystallize from Hexanes/EtOAc.

    • Yield: Typically >85%.[2][4]

    • Validation: NMR shows distinct C3 methine proton at

      
       3.5-3.8 ppm.[1]
      
Handling Piperidin-2-yl Derivatives (Precautionary Protocol)

If synthesis of the 2-yl isomer is required (e.g., for a prodrug study), never expose the free amine .[1]

  • Protection First: Ensure the piperidine nitrogen is protected with a strong electron-withdrawing group (Boc, Tosyl, Cbz) before introducing the carbamate at C2.[2]

  • Reaction: Use

    
    -lithiation of N-Boc-piperidine (Beak's method) followed by trapping with an electrophilic aminating reagent, then immediate acylation.[1]
    
  • Storage: Store at -20°C under argon. Avoid aqueous acidic media.[2]

References

  • Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. Scientific Reports, 2025.[2] Link (Demonstrates the utility of stable piperidine scaffolds in AChE inhibition).[2]

  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 2014.[2] Link (Detailed SAR of piperidine regioisomers for serine hydrolases).

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2017.[2][5] Link (Comparative analysis of ring size and substitution patterns).[2]

  • Benchmarking (S)-benzyl piperidin-3-ylcarbamate: A Comparative Guide. BenchChem, 2025.[1][3] Link (Industrial synthesis and stability data for the 3-yl isomer).

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed Central, 2014.[2] Link (Mechanistic insight into carbamate binding modes).

Sources

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